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BIFENOX (FREE ACID)

Cat. No.: B1585298
CAS No.: 53774-07-5
M. Wt: 328.1 g/mol
InChI Key: IUSYSZLVZMUVDO-UHFFFAOYSA-N
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Description

Contextualization within Herbicidal Chemistry

Bifenox (B1666994) belongs to the nitrophenyl ether class of herbicides, a group of compounds known for their potent weed-control properties. wikipedia.orgwikipedia.orgwikiwand.com As a selective herbicide, it is effective against a wide array of broadleaf weeds and certain grasses, making it a valuable tool in the cultivation of crops like cereals, soybeans, and rice. wikipedia.orgherts.ac.ukontosight.ainih.gov The primary mode of action for Bifenox and other nitrophenyl ethers is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). wikipedia.orgherts.ac.ukresearchgate.net

This enzyme is critical for the synthesis of both chlorophyll (B73375) and heme. researchgate.net By blocking PPO, Bifenox causes the accumulation of protoporphyrin IX, a potent photosensitizing molecule, within plant cells. wikipedia.orgwikiwand.com In the presence of light and oxygen, protoporphyrin IX triggers a cascade of events leading to rapid lipid peroxidation and the disruption of cellular membranes, which manifests as chlorosis and desiccation, ultimately killing the susceptible plant. wikipedia.orgwikiwand.comresearchgate.net Early research also investigated its role as a strong inhibitor of electron transport in mitochondrial systems. cabidigitallibrary.org

Significance of the Free Acid Form in Agrochemical Science

The compound typically commercialized is the methyl ester of Bifenox, methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate. wikipedia.orgnih.gov However, the free acid form, 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid, is a principal metabolite and degradation product found in the environment after application. nih.govjst.go.jplgcstandards.com This derivative is often referred to as Bifenox acid (BFA). researchgate.net

The significance of the free acid form is multi-faceted. Research indicates that the free acid form possesses enhanced solubility and bioavailability, which may facilitate more effective dispersion and absorption within plant tissues. The transformation of the Bifenox ester to its free acid is a key process in its environmental fate. Studies have shown that in soil, particularly under non-flooded conditions, Bifenox is rapidly degraded, with the free acid being the primary product. jst.go.jp The half-life of the parent ester in these conditions can be as short as six days. jst.go.jp This rapid conversion is a critical factor in understanding the compound's persistence and activity profile in an agricultural setting. The free acid itself is known to have herbicidal properties. cymitquimica.com

Historical Development and Evolution of Bifenox Research

The journey of Bifenox research is rooted in the development of nitrophenyl ether herbicides, which began with the invention of Nitrofen (B51676) by Rohm & Haas in 1964. wikipedia.orgwikipedia.orgwikiwand.com This field of chemistry became highly competitive, leading to the first synthesis of Bifenox in 1969 by R.J. Theissen at the Central Research Laboratory of Mobil Oil Corporation. wikipedia.orgwikiwand.com A patent for the compound was filed in the same year and subsequently granted in 1974. wikipedia.orgwikipedia.orgwikiwand.com Bifenox was commercially launched in 1981 under the brand name Mowdown. wikipedia.orgwikipedia.org

The initial synthesis method described in the Mobil patent involves an Ullmann condensation as the final step. wikipedia.orgwikimedia.org Early research into its mechanism of action correctly identified its herbicidal effects but initially attributed them more broadly to the inhibition of photosynthesis and plant respiration. cabidigitallibrary.org Later, more specific studies clarified that the primary target was the enzyme protoporphyrinogen oxidase. wikipedia.orgwikiwand.comresearchgate.net

By the late 1970s and early 1980s, scientific inquiry had expanded to include the environmental behavior of Bifenox. Research from this period provided the first detailed insights into its degradation pathways in soil, identifying the formation of the free acid and various amino derivatives as key products. nih.govjst.go.jp In 1981, Bifenox underwent a full regulatory review under the U.S. Environmental Protection Agency's "Registration Standard" process. wikipedia.orgepa.gov

Physicochemical Properties: Bifenox vs. Bifenox (Free Acid)

Property Bifenox (Methyl Ester) Bifenox (Free Acid)
CAS Number 42576-02-3 wikipedia.org 53774-07-5 lgcstandards.com
Molecular Formula C₁₄H₉Cl₂NO₅ wikipedia.orgherts.ac.uk C₁₃H₇Cl₂NO₅ lgcstandards.comcymitquimica.com
Molecular Weight 342.13 g/mol wikipedia.orgchemsrc.com 328.10 g/mol lgcstandards.comcymitquimica.com
Appearance Yellow solid wikipedia.org White to off-white solid cymitquimica.com
Melting Point 83 - 85 °C wikipedia.orgchemsrc.com Not specified
Water Solubility 0.35 - 0.398 mg/L at 25°C wikipedia.orgnih.gov Limited solubility cymitquimica.com
Vapor Pressure 2.4 x 10⁻⁶ mm Hg at 25°C nih.gov Not specified
LogP 4.52 chemsrc.com Not specified

Key Milestones in Bifenox Development

Year Milestone Reference
1964 Invention of Nitrofen, the first nitrophenyl ether herbicide, by Rohm & Haas. wikipedia.orgwikipedia.org
1969 First synthesis of Bifenox by R.J. Theissen at Mobil Oil Corporation. wikipedia.orgwikiwand.com
1974 U.S. patent granted to Mobil Oil Corporation for Bifenox. wikipedia.orgwikipedia.org
1978 Publication of key studies on the degradation of Bifenox in soils, identifying the free acid as a major product. nih.govjst.go.jp
1981 Commercial launch of Bifenox under the brand name Mowdown. wikipedia.orgwikipedia.org
1981 Bifenox undergoes a "Registration Standard" review process by the U.S. EPA. wikipedia.orgepa.gov

Identified Degradation Products of Bifenox in Soil

Under flooded soil conditions, Bifenox degrades into several products. The primary degradation pathways include the hydrolysis of the ester group to form the free acid and the reduction of the nitro group to an amino group. nih.govjst.go.jp

Product TypeSpecific Compound NameReference
Major Product 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid (Bifenox free acid) jst.go.jp
Major Product Amino derivative of Bifenox (ester form) jst.go.jp
Major Product Amino derivative of Bifenox (free acid form) jst.go.jp
Minor Product Acetyl-amino derivative of Bifenox (ester form) nih.govjst.go.jp
Minor Product Formyl-amino derivative of Bifenox (ester form) nih.govjst.go.jp
Minor Product Acetyl-amino derivative of Bifenox (free acid form) nih.govjst.go.jp
Minor Product Formyl-amino derivative of Bifenox (free acid form) nih.govjst.go.jp
Minor Product Salicylic (B10762653) acid derivative nih.govjst.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7Cl2NO5 B1585298 BIFENOX (FREE ACID) CAS No. 53774-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO5/c14-7-1-4-12(10(15)5-7)21-8-2-3-11(16(19)20)9(6-8)13(17)18/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSYSZLVZMUVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073547
Record name Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53774-07-5
Record name Bifenox acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53774-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bifenox acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053774075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIFENOX ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3AM6X5NBZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Action and Phytotoxicology

Elucidation of Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition

The accepted mechanism of action for Bifenox (B1666994) and related diphenyl ether herbicides is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). wikipedia.orgherts.ac.uk This enzyme is classified under WSSA Group 14 and HRAC Group E for herbicide resistance management. herts.ac.ukucanr.edu The inhibition of PPO is a potent herbicidal mechanism that leads to rapid and destructive effects in susceptible plants. bioone.org

Bifenox acts as a selective inhibitor of protoporphyrinogen oxidase (PPO), an enzyme located within the chloroplast. herts.ac.ukucanr.edu PPO inhibitors block the enzyme's active site, preventing it from catalyzing its substrate. While it is established that Bifenox inhibits PPO, detailed studies characterizing the specific molecular interactions with different PPO isoforms from various plant species are not extensively covered in the available literature. However, the efficacy of PPO inhibitors is known to vary between plant species, suggesting differential interactions or sensitivities of their respective PPO enzymes. For instance, studies on other PPO inhibitors have determined specific IC50 concentrations (the concentration required to inhibit 50% of enzyme activity) for PPO enzymes isolated from different plants, indicating that such specificity is a key area of research. bioone.org

Protoporphyrinogen oxidase is a pivotal enzyme in the tetrapyrrole biosynthesis pathway, catalyzing the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). ucanr.edunih.gov This reaction is the last common step in the synthesis of both chlorophylls (B1240455), essential for photosynthesis, and hemes, which are vital cofactors for cytochromes involved in electron transfer chains. ucanr.edunih.gov

By inhibiting PPO, Bifenox blocks the formation of PPIX within the chloroplast. wikipedia.orgucanr.edu This blockage causes the substrate, PPGIX, to accumulate and leak out of the chloroplast into the cytoplasm. bioone.orgnih.gov In the cytoplasm, a non-enzymatic oxidation of PPGIX occurs, converting it to protoporphyrin IX (Proto IX). bioone.org This abnormally located pool of Proto IX acts as a potent photosensitizer, which is the primary driver of the subsequent phytotoxic effects. wikipedia.org

Molecular Interactions with PPO Isoforms

Induction of Oxidative Stress in Plant Systems

The accumulation of cytoplasmic protoporphyrin IX is the catalyst for severe oxidative stress in plant cells. unit.no In the presence of light and molecular oxygen, the photosensitizing Proto IX transfers energy to oxygen, generating highly reactive oxygen species (ROS). wikipedia.orgnih.gov

Bifenox exposure leads to a significant, concentration-dependent increase in the formation of ROS. unit.nonih.gov These ROS include molecules such as singlet oxygen (¹O₂), superoxide (B77818) radicals (O₂⁻), and hydrogen peroxide (H₂O₂). nih.govnih.gov The generation of ROS disrupts the normal cellular balance, leading to a state of oxidative stress that damages vital cellular components like proteins, lipids, and DNA. nih.govrsc.org

A study on the microalga Chlamydomonas reinhardtii demonstrated this effect, where exposure to Bifenox resulted in a marked increase in ROS levels. After 6 hours of exposure, the highest concentration tested (1 x 10⁵ nM) caused a 3.6-fold increase in ROS compared to the control. unit.no This effect was even more pronounced after 24 hours of exposure. unit.no

Table 1: Effect of Bifenox on Reactive Oxygen Species (ROS) Generation in C. reinhardtii

Exposure Time Bifenox Concentration (nM) ROS Induction vs. Control
6 hours 10 x 10³ Significant increase
6 hours 1 x 10⁵ 3.6-fold increase
24 hours 2 x 10³ to 1 x 10⁵ Significant increase over 6h levels

Data derived from a study on Chlamydomonas reinhardtii. unit.no

Plants possess an antioxidant defense system to mitigate the damaging effects of ROS. nih.govnih.gov This system includes non-enzymatic antioxidants such as reduced glutathione (B108866) (GSH) and enzymes like catalase (CAT), superoxide dismutase (SOD), and ascorbate (B8700270) peroxidase (APX). nih.govfrontiersin.org When Bifenox induces massive ROS production, this defense system is overwhelmed. unit.no

Studies on C. reinhardtii have shown that exposure to Bifenox leads to alterations in the antioxidant capacity, including changes in the content of reduced glutathione (GSH). unit.nonih.gov The severe imbalance between ROS production and the capacity of the antioxidant system to detoxify them is a key element of Bifenox's phytotoxicity. nih.gov

The overproduction of ROS, particularly singlet oxygen, initiates a destructive process known as lipid peroxidation. wikipedia.org ROS attack the polyunsaturated fatty acids in cellular membranes, leading to a chain reaction of lipid degradation. rsc.orgfrontiersin.org This process compromises the integrity of vital membranes, including the plasma membrane and organellar membranes like those of the chloroplasts and mitochondria. ucanr.educreative-proteomics.com

The destruction of membranes causes them to become leaky, leading to the loss of cellular contents, rapid desiccation, and the disintegration of cellular organelles. wikipedia.orgucanr.edu This widespread cellular damage manifests as visible symptoms on the plant, such as water-soaked lesions that quickly turn into chlorosis (yellowing) and necrosis (browning or tissue death). wikipedia.orgucanr.edu Research has confirmed that Bifenox exposure results in oxidative damage in the form of lipid peroxidation (LPO). unit.nonih.gov

Table 2: Summary of Bifenox-Induced Oxidative Stress Markers in C. reinhardtii (24h Exposure)

Parameter Measured Effect of Bifenox Consequence
ROS Formation Concentration-dependent increase Initiates oxidative stress
GSH Content Alterations in antioxidant capacity Compromised defense system
Lipid Peroxidation (LPO) Increased formation Membrane damage and cell death

This table summarizes findings from a multiple-endpoint study. unit.nonih.gov

Table 3: List of Chemical Compounds

Compound Name
Bifenox
Bifenox (free acid)
Protoporphyrinogen Oxidase (PPO)
Protoporphyrinogen IX (PPGIX)
Protoporphyrin IX (PPIX)
Chlorophyll (B73375)
Heme
Reactive Oxygen Species (ROS)
Singlet Oxygen (¹O₂)
Superoxide (O₂⁻)
Hydrogen Peroxide (H₂O₂)
Hydroxyl Radical (HO•)
Glutathione (GSH)
Glutathione Reductase (GR)
Superoxide Dismutase (SOD)
Catalase (CAT)
Ascorbate Peroxidase (APX)
Acifluorfen
Fomesafen (B1673529)
Fluoroglycofen
Oxyfluorfen
Lactofen
Fluthiacet-methyl
Sulfentrazone
Flupropazil
Butafenacil
Saflufenacil
Diuron
Nitrofen (B51676)
Metribuzin
2,4-dichlorophenol (B122985)

Impact on Antioxidant Defense Systems (e.g., Glutathione Homeostasis)

Disruptions in Photosynthetic Processes

Bifenox is known to interfere with photosynthesis, a fundamental process for plant survival. researchgate.net Its impact is observed at various levels, from the performance of photosystems to the content of essential pigments.

Effects on Photosystem II (PSII) Performance

Research on the microalga Chlamydomonas reinhardtii has shown that bifenox can significantly affect the performance of Photosystem II (PSII). unit.no Although considered to have a lesser impact on photosynthetic processes compared to other herbicides like metribuzin, bifenox still causes notable alterations. nih.gov Specifically, at a high concentration, it led to a 22.5% decrease in the maximum quantum yield of PSII (Fv/Fm), a key indicator of photosynthetic efficiency. unit.no However, it's important to note that even with this reduction, a significant portion of the light absorbed by the algae could still be utilized for photosynthesis. unit.no Interestingly, the efficiency of the oxygen-evolving complex (OEC) was stimulated by bifenox, showing a significant increase at the highest tested concentration. unit.no In some studies, the changes induced by Bifenox on certain fluorescence parameters were not significant after short exposure times. researchgate.net

Modulation of Photosynthetic Pigment Content (Chlorophylls, Carotenoids)

The impact of bifenox on photosynthetic pigments, such as chlorophylls and carotenoids, is complex and can be concentration-dependent. In C. reinhardtii, exposure to bifenox resulted in an increase in chlorophyll a at a certain concentration, and an increase in chlorophyll b at other concentrations. unit.no However, no significant changes were observed in carotenoid levels compared to the control group. unit.no The inhibition of protoporphyrinogen oxidase by bifenox is the primary mechanism that leads to the accumulation of protoporphyrin IX, a precursor to both chlorophyll and heme. researchgate.netwikipedia.org This accumulation, in the presence of light, leads to the generation of reactive oxygen species, causing cellular damage and bleaching of pigments. bioone.org

Cellular and Subcellular Responses in Target Organisms

The phytotoxicity of bifenox extends beyond the direct disruption of photosynthesis, inducing a cascade of cellular and subcellular responses that contribute to plant death.

Cell Membrane Integrity and Disruption

A primary consequence of bifenox action is the disruption of cell membrane integrity. researchgate.net This is largely a result of lipid peroxidation, a process initiated by the accumulation of protoporphyrin IX, which acts as a photosensitizer. wikipedia.org The resulting reactive oxygen species (ROS) attack the polyunsaturated fatty acids in cell membranes, leading to a loss of membrane function and integrity. unit.nobioone.org This damage causes the leakage of cellular contents, contributing to desiccation and necrosis, the visible symptoms of bifenox toxicity. bioone.org Studies on the microalga C. reinhardtii have demonstrated a concentration-dependent increase in ROS formation and subsequent lipid peroxidation upon exposure to bifenox. unit.no

Inhibition of Cellular Processes beyond PPO

While the inhibition of protoporphyrinogen oxidase (PPO) is the primary mode of action for bifenox, its effects ripple through other cellular processes. wikipedia.orgherts.ac.uk The oxidative stress induced by ROS formation can impact a wide range of cellular components and functions. unit.no For instance, alterations in the levels of reduced glutathione (GSH), an important antioxidant, have been observed in C. reinhardtii exposed to bifenox, indicating a response to oxidative stress. unit.no Furthermore, research on bovine mammary epithelial cells has shown that bifenox can inhibit cell proliferation, disrupt the cell cycle, impair mitochondrial membrane potential, and disrupt calcium homeostasis. nih.govresearchgate.net While this study was conducted on animal cells, it highlights the potential for bifenox to affect fundamental cellular processes that are conserved across different organisms. Some studies have also suggested that diphenyl ether herbicides like bifenox might have secondary effects, such as inhibiting photophosphorylation. umn.eduresearchgate.net

Environmental Fate and Biotransformation Studies

Degradation Kinetics in Environmental Compartments

The persistence of Bifenox (B1666994) varies significantly across different environmental settings.

Soil Degradation under Varied Moisture Conditions (Flooded vs. Upland)

The degradation of Bifenox in soil is rapid, with moisture levels playing a crucial role in its persistence. In non-flooded, or upland, paddy soils, Bifenox has a half-life of approximately 6 days. nih.gov Under flooded, anaerobic conditions in rice paddy soils, its degradation is even faster, with a reported half-life of 4 days. nih.gov In a greenhouse soil study, the half-life of Bifenox was observed to be between 3 and 7 days. nih.gov The degradation process in soil involves both microbial and chemical reactions. jst.go.jp The hydrolysis of the ester bond is primarily a microbial process, while the reduction of the nitro group to an amino group is mainly a chemical reaction. jst.go.jp

Table 1: Degradation Half-life of Bifenox in Soil

Condition Half-life (Days)
Non-flooded Paddy Soil 6
Flooded Rice Paddy Soil 4
Greenhouse Soil 3-7

Aquatic Degradation in Different Water Matrices (River, Ditch, Seawater)

The degradation of Bifenox in aquatic environments is highly dependent on the type of water. researchgate.net Studies have shown that degradation is much faster in ditch and river water compared to seawater. researchgate.net In ditch and river water, the half-life of Bifenox is only a few days, whereas in seawater, it can persist for several months. researchgate.net The sample matrix has been identified as the most significant factor influencing its degradation in these environments. researchgate.net

Photodegradation Pathways

Bifenox is susceptible to photodegradation, a process influenced by light. When exposed to UV light and sunlight in an aqueous isopropanol (B130326) solution, Bifenox degradation follows first-order kinetics. tandfonline.comresearchgate.net The half-life under UV irradiation is 15 hours, and under sunlight, it is 28 hours. tandfonline.comresearchgate.net In a pH 5 buffer under continuous artificial irradiation, the half-life (DT50) was 24.4 hours. europa.eu Under conditions simulating natural summer sunlight, the DT50 was approximately 2.18 days. europa.eu The primary photodegradation pathways involve reduction, dechlorination, hydrolysis, and nucleophilic displacement reactions. tandfonline.com A major product of photolysis is 2,4-dichlorophenol (B122985). europa.eu

Hydrolysis Processes

Bifenox is stable in slightly acidic to slightly alkaline media. nih.gov However, its hydrolysis is pH-dependent. It is hydrolytically stable at pH 4. europa.eu At a pH of 7, it undergoes slight hydrolysis with a half-life of 265 days at 25°C. europa.eu The rate of hydrolysis increases significantly in alkaline conditions, with a half-life of 4 days at pH 9. europa.eu It is rapidly hydrolyzed above pH 9. nih.gov The main product of hydrolysis is Bifenox acid. europa.eu An estimated base-catalyzed second-order hydrolysis rate constant corresponds to half-lives of 1.6 years and 60 days at pH values of 7 and 8, respectively. nih.gov

Identification and Characterization of Transformation Products and Metabolites

The degradation of Bifenox results in the formation of several transformation products and metabolites.

Major Degradation Products (e.g., Bifenox Acid, Amino Derivatives)

The most prominent degradation product of Bifenox is its corresponding carboxylic acid, Bifenox acid (5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid). nih.goveuropa.eunih.gov This product is formed through the hydrolysis of the ester group of the parent compound. europa.eu Bifenox acid is considered a major soil metabolite. herts.ac.uk

Another significant pathway in Bifenox transformation is the reduction of the nitro group, leading to the formation of amino derivatives. nih.govndl.go.jp Under flooded conditions, metabolites include the amino derivatives of both the ester and free-acid forms. nih.gov Further transformations can lead to acetyl- and formyl-amino derivatives. nih.gov In some studies, methyl (2,4-dichlorophenoxy) anthranilate has been identified as a metabolite resulting from the reduction of the nitro group. tandfonline.com

Other identified metabolites include nitrofen (B51676) and 5-(2,4-dichlorophenoxy) anthranilic acid. nih.gov

Table 2: Major Transformation Products of Bifenox

Transformation Product Formation Pathway
Bifenox Acid Hydrolysis
Amino Derivatives Reduction of Nitro Group
Acetyl- and Formyl-amino Derivatives Further transformation of amino derivatives
Nitrofen Metabolite
5-(2,4-dichlorophenoxy) anthranilic acid Metabolite

Minor Degradation Products (e.g., Acetyl- and Formyl-amino Derivatives, Salicylic (B10762653) Acid Derivative, Nitrofen, 2,4-Dichlorophenol)

The environmental degradation of bifenox (free acid) results in the formation of several minor byproducts. Under anaerobic aquatic conditions, bifenox can be transformed into acetyl- and formyl-amino derivatives of both the ester and free acid forms, as well as a salicylic acid derivative. jst.go.jpjst.go.jp In soil, identified metabolites include 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and nitrofen. nih.gov The formation of 2,4-dichlorophenol has also been noted as a minor degradation product, particularly through photodegradation in the upper layers of surface water. epa.goveuropa.eu

Studies in paddy soils under flooded conditions have shown the rapid degradation of bifenox, with a half-life of about four days. jst.go.jpjst.go.jp In these environments, five minor degradation products were identified: the acetyl- and formyl-amino derivatives of the ester and free acid forms, and a salicylic acid derivative. jst.go.jpjst.go.jp In contrast, under non-flooded paddy soil conditions, the primary degradation product is the free acid of bifenox, with amino derivatives being scarcely detected. jst.go.jpjst.go.jp

Bound Residue Formation and Dynamics in Soil

A significant portion of bifenox applied to soil becomes incorporated into the soil matrix as bound residues. These are parent compounds or their metabolites that are not extractable using conventional methods. The formation of these bound residues is a gradual process, with the amount of extractable residues decreasing over time as the bound residue fraction increases. koreascience.kr

Research using radiolabeled bifenox has demonstrated that after 300 days, over 60% of the applied bifenox can be found as bound residues in the soil. nih.gov The formation of these bound residues is influenced by soil properties, with clay content and organic matter playing a significant role. researchgate.net Higher degradation and bound residue formation have been observed in clay soils, which is attributed to a higher potential for microbial mineralization of the herbicide in such soils. researchgate.net The formation of bound residues is a critical process that reduces the bioavailability and potential for off-site transport of bifenox. researchgate.net

Microbial Biodegradation Pathways

Microorganisms, including bacteria and fungi, are key drivers in the breakdown of bifenox in the environment. mdpi.comacademicjournals.org They can utilize pesticides as a source of carbon and other essential elements for their growth and metabolism. academicjournals.org

Role of Specific Bacterial and Fungal Consortia in Degradation

Various bacterial and fungal species have been identified for their ability to degrade pesticides. While specific consortia for bifenox are not extensively detailed in the provided information, the general understanding is that microorganisms like Pseudomonas, Bacillus, Aspergillus, and Trichoderma are often involved in the degradation of various pesticides. mdpi.comacademicjournals.org The degradation of diphenyl ether herbicides, the class to which bifenox belongs, is known to be mediated by bacteria and enzymes. nih.gov Mixed cultures of bacteria and fungi have been shown to be highly effective in degrading other herbicides, suggesting a similar potential for bifenox. researchgate.net

Enzyme-Mediated Transformations

The biodegradation of bifenox is facilitated by specific enzymes produced by microorganisms. A key initial step is the reduction of the nitro group, a common pathway in the degradation of nitroaromatic compounds. nih.gov This is followed by cleavage of the ether linkage, a reaction catalyzed by enzymes such as esterases. nih.govfrontiersin.org The inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO) is the primary mode of action for diphenyl ether herbicides like bifenox. nih.govbioone.orgunit.no This inhibition leads to an accumulation of protoporphyrin IX, which in the presence of light, causes cell death. nih.govbioone.org

Transport and Distribution Mechanisms in Environmental Media

Soil Sorption and Desorption Dynamics

The movement and distribution of bifenox in the environment are heavily influenced by its interaction with soil particles. Sorption, the process of a chemical binding to soil, is a key factor controlling its mobility and bioavailability. scielo.br Bifenox is not expected to be mobile in soil and is unlikely to leach into groundwater due to its properties. herts.ac.uk

The sorption and desorption of herbicides are influenced by soil characteristics such as organic matter content, pH, and texture. scielo.brunito.it For bifenox, soil organic matter is a primary factor influencing its sorption. Desorption, the release of the herbicide from soil particles, is often slower than sorption, a phenomenon known as hysteresis. researchgate.net This indicates that bifenox can be strongly retained in the soil, reducing its potential for transport. researchgate.net

Interactive Data Table: Bifenox Degradation Products

Degradation ProductEnvironment/ConditionReference
Acetyl-amino derivativesAnaerobic aquatic, Flooded paddy soil jst.go.jp, jst.go.jp
Formyl-amino derivativesAnaerobic aquatic, Flooded paddy soil jst.go.jp, jst.go.jp
Salicylic acid derivativeAnaerobic aquatic, Flooded paddy soil jst.go.jp, jst.go.jp
5-(2,4-dichlorophenoxy)-2-nitrobenzoic acidSoil nih.gov
NitrofenSoil epa.gov, nih.gov
2,4-DichlorophenolPhotodegradation in surface water europa.eu

Potential for Particle-Bound Transport

Bifenox (free acid), a primary degradation product of the herbicide bifenox, demonstrates a notable potential for transport while bound to environmental particles. nih.govjst.go.jp This behavior is influenced by its physicochemical properties, particularly its low water solubility and its tendency to adsorb to organic matter and soil minerals. nih.govherts.ac.uk The transport of bifenox can occur through various environmental compartments, including soil, water, and the atmosphere.

In the terrestrial environment, the mobility of bifenox is significantly influenced by its sorption to soil particles. Studies have shown that bifenox has a strong affinity for soil and sediment, which limits its movement in the dissolved phase but enhances its transport via soil erosion. nih.gov The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of this tendency. For bifenox, Koc values have been reported to range from 2,658 to 3,107, with some assessments indicating a broader range of 500 to 23,000 L/kg, signifying a high potential for adsorption. nih.goveuropa.eu This strong binding means that poorly soluble compounds like bifenox are primarily removed from fields through erosive rainfall events, attached to soil particles. nih.gov The University of Hertfordshire's pesticide properties database categorizes the potential for particle-bound transport of bifenox as "Medium". herts.ac.ukherts.ac.uk

In the aquatic environment, bifenox is expected to adsorb to suspended solids and sediment. nih.gov This process, known as sorption, can attenuate other fate processes like volatilization from the water surface. nih.gov The movement of these suspended particles then becomes a primary mechanism for the distribution of the compound within water bodies.

Atmospheric transport is another relevant pathway. Based on its vapor pressure, bifenox is predicted to exist in both the vapor and particulate phases in the atmosphere. nih.gov The portion of bifenox associated with particulate matter can be removed from the air by wet and dry deposition, contributing to its distribution over wide areas. nih.gov

Table 1: Soil Adsorption and Mobility of Bifenox

Parameter Value Interpretation Source
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 2,658 - 3,107 L/kg High adsorption potential nih.gov
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 500 – 23,000 L/kg High adsorption potential europa.eu

Sorption to Aquatic Macrophytes

The interaction of bifenox with aquatic vegetation is a critical component of its fate in aquatic ecosystems. Research demonstrates that aquatic macrophytes can play a significant role in removing bifenox from the water column through sorption. nih.govresearchgate.net

A study investigating the dissipation of several pesticides in the presence of aquatic macrophytes revealed a biphasic pattern for bifenox. nih.govresearchgate.net An initial, rapid decrease in the aqueous concentration was observed, which was primarily driven by sorption to the plant tissues. Within the first two hours of exposure, 60.4% of the bifenox was removed from the water phase due to this process. nih.govresearchgate.net Following this initial phase, a continuous but slower decrease in concentration was noted, which was suggested to be related to macrophyte-induced degradation processes. nih.govresearchgate.net

The affinity of bifenox for macrophyte tissues can be quantified using partitioning coefficients. In a short-term experiment, the adsorption partitioning coefficient (logK D_Adsorp) for bifenox was determined to be 2.2. nih.govresearchgate.net This value indicates a strong tendency for the compound to move from the water phase to the macrophyte surface. The study also examined the desorption process by transferring the macrophytes to an uncontaminated medium. The resulting desorption partitioning coefficient (K D_Desorp) for bifenox was 1.95, indicating that while some of the adsorbed compound can be released back into the water, a significant portion remains associated with the plant. nih.govresearchgate.net

Table 2: Bifenox Sorption and Partitioning Coefficients in Water-Macrophyte Systems

Parameter Finding Time Frame Source
Dissipation from Aqueous Phase 60.4% decrease 2 hours nih.govresearchgate.net
Adsorption Partitioning Coefficient (logK D_Adsorp) 2.2 2 hours nih.govresearchgate.net

Ecotoxicological Impact Assessments

Effects on Non-Target Organisms

The introduction of Bifenox (B1666994) into the environment can lead to unintended consequences for organisms not targeted by its herbicidal action. Research has focused on understanding its toxicity to a range of species that represent different trophic levels and environmental compartments.

Aquatic Organisms

Bifenox is recognized as being very toxic to aquatic life, with potential for long-lasting effects. basf.fr Its impact has been evaluated on various aquatic species, from primary producers like algae to vertebrates such as fish.

Bifenox is highly toxic to algae. herts.ac.uk Studies on the freshwater microalga Chlamydomonas reinhardtii reveal that Bifenox induces significant oxidative stress. basf.frresearchgate.net Exposure to Bifenox leads to a concentration-dependent increase in the formation of reactive oxygen species (ROS). basf.fr This increase in ROS is associated with subsequent alterations in the algae's antioxidant capacity, oxidative damage in the form of lipid peroxidation (LPO), and changes in pigment content. basf.frresearchgate.net

Furthermore, Bifenox impacts the photosynthetic activity of C. reinhardtii. basf.fr It causes alterations in the maximum and effective quantum efficiency of photosystem II (PSII), affects PSII photochemistry and energy dissipation pathways, and reduces the electron transport rate. basf.frresearchgate.net The adverse effects on photosynthetic processes appear to be closely linked to the generation of ROS and the resulting oxidative stress within the algal cells. basf.fr

Table 1: Effects of Bifenox on Chlamydomonas reinhardtii

EndpointObserved EffectReference
Reactive Oxygen Species (ROS) Concentration-dependent increase. basf.fr
Lipid Peroxidation (LPO) Alterations in LPO levels, indicating oxidative damage. basf.fr
Photosystem II (PSII) Performance Alterations in maximum and effective quantum efficiency. basf.frresearchgate.net
Photosynthetic Pigments Alterations in pigment content. basf.fr
Electron Transport Rate Reduction in the rate of electron transport. basf.fr

In vivo studies using zebrafish (Danio rerio) embryos have demonstrated the toxic effects of Bifenox on vertebrates. Exposure during the early stages of development leads to increased mortality and physiological defects. herts.ac.uk Specifically, Bifenox has been shown to induce hepatotoxicity (liver damage) and vascular toxicity (damage to blood vessels). herts.ac.ukpeerj.com

The mechanism behind this toxicity involves the production of reactive oxygen species (ROS), which causes oxidative stress. herts.ac.uk This stress leads to abnormalities in the development of the hepatic and cardiovascular systems. herts.ac.uk For instance, Bifenox exposure severely inhibits the growth of blood vessels and hinders liver development in zebrafish embryos. herts.ac.ukpeerj.com These findings provide crucial information for assessing the toxicological risks of Bifenox to vertebrates. herts.ac.uk

Table 2: Developmental Toxicity of Bifenox in Zebrafish (Danio rerio) Embryos

EffectObservationMechanismReference
Hepatotoxicity Inhibited liver development.ROS Production, Oxidative Stress herts.ac.ukpeerj.com
Vascular Toxicity Severely inhibited blood vessel growth.ROS Production, Oxidative Stress herts.ac.ukpeerj.com
General Development Increased mortality and physiological defects.Not fully specified herts.ac.uk

Bifenox is classified as moderately toxic to aquatic invertebrates in acute tests, but it poses a high risk for chronic toxicity to species like Daphnia. herts.ac.uk The acute toxicity to the water flea Daphnia magna has been quantified, with a 48-hour median lethal concentration (LC50) reported to be 2.04 parts per million (ppm). snu.ac.kr Chronic toxicity studies show a No Observed Effect Concentration (NOEC) over 21 days of 0.8 mg/L for Daphnia magna. basf.fr The high chronic toxicity is a significant concern for the long-term health of aquatic invertebrate populations. herts.ac.uk

Table 3: Toxicity of Bifenox to the Aquatic Invertebrate Daphnia magna

Test TypeDurationEndpointValueToxicity ClassificationReference
Acute 48 hoursLC502.04 ppmModerately Toxic snu.ac.kr
Chronic 21 daysNOEC0.8 mg/LHigh Chronic Toxicity Alert basf.frherts.ac.uk
Fish (e.g., Zebrafish Embryos)

Terrestrial Organisms

The impact of Bifenox extends to the terrestrial environment, where soil-dwelling organisms can be exposed to the herbicide.

Bifenox is considered moderately toxic to earthworms. herts.ac.uk For the species Eisenia fetida, the acute 14-day median lethal concentration (LC50) in soil has been determined to be greater than 1000 mg/kg, which is categorized as low toxicity under these specific test conditions. core.ac.uk However, the broader classification remains moderately toxic, suggesting that sublethal or chronic effects could still be a concern for earthworm populations. herts.ac.uk Studies on soil microorganisms have indicated no significant adverse effects on nitrogen and carbon mineralization processes. core.ac.uk

Table 4: Acute Toxicity of Bifenox to the Earthworm Eisenia fetida

Test TypeDurationEndpointValue (in soil)Toxicity ClassificationReference
Acute 14 daysLC50>1000 mg/kgLow (EU/EFSA data) / Moderately Toxic (General) herts.ac.ukcore.ac.uk
Soil Microbial Communities and Metabolic Profiles

Herbicides can significantly alter the delicate balance of soil ecosystems by affecting non-target soil microbial communities, which are crucial for soil fertility, nutrient cycling, and organic matter decomposition. mdpi.comresearchgate.net The application of agrochemicals can lead to reductions in microbial growth, respiration, and the diversity of beneficial microorganisms. pjoes.comusda.gov While extensive research exists on the general impact of pesticides on soil microbiota, specific studies detailing the effects of Bifenox (free acid) on soil microbial communities and their metabolic profiles are limited. However, insights can be drawn from studies on herbicides with similar modes of action and general ecotoxicological principles.

The introduction of herbicides into the soil can alter microbial community structure and function. pjoes.com For instance, studies on fomesafen (B1673529), another protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicide, have shown that its application can decrease microbial biomass carbon (MBC) and affect the abundance of specific bacterial phyla. researchgate.net Long-term application of fomesafen in soybean fields was found to increase the relative abundance of Proteobacteria and Actinobacteria while decreasing Verrucomicrobia. researchgate.net Such shifts can disrupt essential soil functions.

Key metabolic activities and enzymatic functions in soil are also vulnerable to herbicide application.

Soil Respiration : As a key indicator of microbial activity, soil respiration (CO2 release) can be inhibited by chemical stressors. f1000research.comnih.gov High concentrations of pesticides may be toxic to microbial populations, leading to reduced respiration. f1000research.com

Enzyme Activities : Soil enzymes are vital for nutrient cycling. Herbicides like atrazine (B1667683) and metolachlor (B1676510) have been shown to reduce the activity of enzymes such as invertase and dehydrogenase. mdpi.com Some studies report that fungicides can significantly decrease the activity of acid and alkaline phosphatase, urease, and dehydrogenase. escholarship.org These enzymes are critical for phosphorus, nitrogen, and carbon cycling.

The impact of herbicides is often dose-dependent and can be transient, with microbial communities sometimes showing recovery over time. pjoes.complos.org However, long-term or high-concentration applications pose a greater risk of causing lasting changes to soil microbial structure and function. researchgate.net

Cellular and Molecular Ecotoxicology

Bifenox exerts its toxic effects on non-target organisms through several cellular and molecular mechanisms. These include the induction of oxidative stress, interference with photosynthesis, organ-specific toxicity in vertebrates, and direct toxicity to microorganisms.

Oxidative Stress Induction in Ecotoxicological Models

A primary mechanism of Bifenox toxicity is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) that overwhelms an organism's antioxidant defenses. f1000research.comescholarship.orgfrontiersin.org This has been demonstrated in various ecotoxicological models.

In the freshwater microalga Chlamydomonas reinhardtii, exposure to Bifenox led to a concentration-dependent increase in ROS formation. escholarship.orgfrontiersin.org After 6 hours of exposure, the highest tested concentration (1 x 10⁵ nM) caused a 3.6-fold increase in ROS. escholarship.org This elevated ROS production was associated with subsequent oxidative damage, including lipid peroxidation (LPO) and alterations in the levels of the antioxidant glutathione (B108866) (GSH). escholarship.orgfrontiersin.org

Similarly, in zebrafish (Danio rerio) embryos, Bifenox exposure was shown to induce oxidative stress, which is considered a key mechanism underlying its developmental toxicity. f1000research.com The production of ROS contributes to the observed abnormalities in the cardiovascular and hepatic systems of the embryos. f1000research.com Studies on human cancer cell lines also show that Bifenox can enhance oxidative stress parameters by generating high levels of ROS and stimulating lipid peroxidation. mdpi.comnih.govmdpi.com

Table 1: Oxidative Stress Markers Induced by Bifenox in Chlamydomonas reinhardtii This table is interactive. You can sort and filter the data.

ParameterObservationConcentrationExposure TimeReference
Reactive Oxygen Species (ROS)3.6-fold increase1 x 10⁵ nM6 hours escholarship.org
Reactive Oxygen Species (ROS)Significant increase compared to 6h2 x 10³ nM to 1 x 10⁵ nM24 hours escholarship.org
Lipid Peroxidation (LPO)IncreasedNot specified24 hours escholarship.orgfrontiersin.org
Reduced Glutathione (GSH)Altered contentNot specified24 hours escholarship.orgfrontiersin.org

Alterations in Photosynthetic Activity in Non-Target Photosynthetic Organisms

As a PPO-inhibiting herbicide, Bifenox's primary mode of action involves disrupting photosynthesis. researchgate.net This effect is not limited to target weeds and can significantly impact non-target photosynthetic organisms like algae, which are primary producers in aquatic ecosystems. escholarship.orgfrontiersin.org

Studies on the green alga Chlamydomonas reinhardtii have provided detailed insights into the photosynthetic alterations caused by Bifenox. escholarship.org Exposure to the herbicide resulted in a decrease in the efficiency of photosystem II (PSII). escholarship.orgfrontiersin.org

The maximum quantum yield of PSII (Fv/Fm) decreased by 22.5% at a concentration of 1 x 10⁵ nM, indicating a reduction in the potential photosynthetic efficiency. escholarship.org

The effective quantum efficiency of PSII (ΦPSII) was reduced by 32% at the same concentration after 24 hours. escholarship.org

The photosynthetic electron transport rate (ETR) also experienced a 32% decrease. escholarship.org

Table 2: Effects of Bifenox on Photosynthetic Parameters in Chlamydomonas reinhardtii This table is interactive. You can sort and filter the data.

Photosynthetic ParameterEffectConcentrationReference
Maximum PSII Quantum Yield (Fv/Fm)22.5% decrease1 x 10⁵ nM escholarship.org
Effective PSII Quantum Yield (ΦPSII)32% decrease1 x 10⁵ nM escholarship.org
Electron Transport Rate (ETR)32% decrease1 x 10⁵ nM escholarship.org
Oxygen Evolving Complex (OEC) Efficiency109% increase1 x 10⁵ nM escholarship.org
Chlorophyll (B73375) aIncrease2 x 10³ nM escholarship.org
Chlorophyll bIncrease2 nM and 20 nM escholarship.org

Hepatotoxicity and Vascular Toxicity in Aquatic Vertebrates

Bifenox has been shown to cause significant developmental toxicity in aquatic vertebrates, specifically affecting the liver and vascular system. f1000research.com Research using zebrafish (Danio rerio) embryos, a key model organism for vertebrate developmental toxicology, has demonstrated clear evidence of hepatotoxicity and vascular toxicity. f1000research.comnih.gov

Exposure to Bifenox during the early life stages of zebrafish resulted in severe inhibition of blood vessel growth. f1000research.com In transgenic zebrafish lines where vascular endothelial cells are fluorescently labeled (fli1a:EGFP), researchers observed significant morphological changes and a reduction in the key elements of complex vascular connectivity. f1000research.com

In addition to vascular damage, Bifenox exposure was found to be hepatotoxic. f1000research.com Using a transgenic line that selectively identifies hepatocytes (fabp10a:DsRed), studies showed a marked reduction in fluorescence, indicating that Bifenox inhibits normal liver development. f1000research.com These toxic effects on the hepatic and cardiovascular systems are linked to the induction of oxidative stress and alterations in critical signaling pathways. f1000research.com

Mechanisms of Toxicity in Microbial Strains

Bifenox exhibits varied toxic mechanisms against different microbial strains. mdpi.comnih.gov Its cellular action generally involves damaging cell membranes and inhibiting photosynthesis. nih.gov

A study investigating the effects of Bifenox on several microbial strains revealed complex, sometimes contradictory, effects. mdpi.comnih.govmdpi.comcabidigitallibrary.org

In the bacterium Escherichia coli, a low concentration of Bifenox (0.1 µM) had a significant stimulating effect on growth (22% increase after 48 hours), whereas a higher concentration (25 µM) caused a significant reduction in growth (35% after 48h, 46% after 72h). nih.gov

The growth of Pseudomonas aeruginosa was significantly stimulated by Bifenox at several concentrations (e.g., at 6.25 µM, 12.5 µM, and 25 µM after 48 hours). nih.gov

For the yeast Candida albicans, Bifenox showed a stimulatory effect at lower concentrations and an inhibitory one at higher concentrations. nih.gov

The toxicity mechanism in these microbes does not appear to involve the induction of apoptosis. mdpi.comnih.gov Instead, the effects correlate with the induction of oxidative stress, suggesting that Bifenox's ability to generate ROS is a key factor in its microbial toxicity. mdpi.comnih.gov

Table 3: Effects of Bifenox on Growth of Various Microbial Strains This table is interactive. You can sort and filter the data.

Microbial StrainConcentrationExposure TimeEffect on GrowthReference
Escherichia coli0.1 µM48 h+22% (Stimulation) nih.gov
Escherichia coli25 µM48 h-35% (Inhibition) nih.gov
Pseudomonas aeruginosa6.25 µM48 hSignificant Stimulation nih.gov
Candida albicansLow concentrationsNot specifiedStimulation nih.gov
Candida albicansHigh concentrationsNot specifiedInhibition nih.gov

Environmental Risk Assessment Methodologies for Transformation Products

When assessing the environmental risk of a pesticide like Bifenox, it is critical to consider not only the parent compound but also its transformation products (TPs), which can form through processes like hydrolysis or photolysis. mdpi.com These TPs may have their own toxicological profiles and environmental mobility.

Bifenox is known to degrade in the environment, with one of its major transformation products being 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid, commonly referred to as bifenox acid. plos.orgmdpi.com Bifenox acid is considered a major soil and groundwater metabolite. Regulatory risk assessment for such TPs involves a combination of experimental data and predictive modeling. pjoes.com

Methodologies for assessing the risks of TPs, particularly when extensive experimental data are lacking, include:

Predictive Modeling : Using computer models (Quantitative Structure-Activity Relationships or QSARs) to estimate the physicochemical properties, environmental fate (e.g., soil sorption, leaching potential), and toxicity of TPs based on their chemical structure. This allows for confident estimation of properties like hydrophobicity, daphnid aquatic ecotoxicity, and rat oral lethality.

Analytical Method Development : Creating sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify both the parent herbicide and its TPs in environmental samples like water and soil. plos.org This is crucial for monitoring their actual occurrence and concentration in the environment.

Tiered Assessment Approaches : Regulatory frameworks often use a tiered approach. Initial tiers may rely on predictive models to estimate environmental concentrations (PECs). pjoes.com If the PEC for a transformation product exceeds a certain trigger value, further data and more detailed risk assessments are required. pjoes.com This pragmatic approach helps to prioritize TPs of most concern.

For Bifenox, the risk assessment of its transformation products has been addressed by comparing predicted environmental concentrations in soil (PECsoil) with established regulatory trigger values. pjoes.com

Toxicological Profiles in Mammalian and Human Cell Models Excluding Dosage

In Vitro Cytotoxicity Assessments in Human Cell Lines

The cytotoxic potential of Bifenox (B1666994) has been evaluated in both cancerous and non-cancerous human cell lines to determine its differential effects.

Research into the effects of Bifenox on human breast cancer has utilized several well-characterized cell lines, including the estrogen receptor-positive lines ZR-75-1 and MCF-7, and the estrogen receptor-negative line MDA-MB-231. mdpi.com One study investigated the cytotoxicity of Bifenox at physiological concentrations in these three breast cancer cell lines. x-mol.netnih.gov The results indicated that the estrogen receptor-positive cell lines, MCF-7 and ZR-75-1, exhibited a more significant response to the pesticide compared to the estrogen receptor-negative MDA-MB-231 cell line. mdpi.com Notably, the study observed that lower concentrations of Bifenox could stimulate cancer cell proliferation, a finding that highlights the complexity of its cytotoxic profile. mdpi.com Another investigation focused on the ZR-75-1 cell line to explore the effects on cell viability and other parameters. researchgate.netunit.no

Table 1: Summary of Bifenox Cytotoxicity Studies in Human Breast Cancer Cell Lines

Cell Line Estrogen Receptor Status Key Findings Citations
ZR-75-1 Positive Showed significant response and stimulation of proliferation. Used as a model for oxidative stress and apoptosis studies. mdpi.comresearchgate.net
MCF-7 Positive Demonstrated a more significant proliferative response compared to receptor-negative cells. mdpi.comx-mol.net
MDA-MB-231 Negative Showed less response to Bifenox compared to estrogen receptor-positive cell lines. mdpi.comx-mol.net

To assess the selectivity of Bifenox's effects, its cytotoxicity has also been tested on non-tumorigenic cell lines. The MCF-12A cell line, a non-cancerous human mammary epithelial cell line, was used as a model for healthy breast cells. x-mol.netnih.govpublichealthtoxicology.com Studies conducted alongside those on breast cancer cell lines aimed to determine if Bifenox selectively targets malignant cells. x-mol.netnih.gov The MCF-12A line serves as a crucial control to understand the potential impact of the herbicide on normal, non-cancerous tissues. x-mol.netnih.gov

Breast Cancer Cell Lines (e.g., ZR-75-1, MCF-7, MDA-MB-231)

Cellular Responses and Stress Pathways

Exposure to Bifenox triggers a cascade of cellular events, primarily related to oxidative stress. These responses have been investigated to elucidate the mechanisms behind its observed cytotoxicity.

A primary mechanism of Bifenox toxicity involves the induction of oxidative stress through the overproduction of Reactive Oxygen Species (ROS). researchgate.netmdpi.com Studies have consistently shown that Bifenox exposure leads to the generation of high levels of ROS in cells. researchgate.netmdpi.comresearchgate.net This increase in ROS can lead to cellular damage but may also trigger adaptive responses in cancer cells, potentially leading to resistance against standard treatments. researchgate.netmdpi.com This phenomenon has been observed in the ZR-75-1 breast cancer cell line. researchgate.net Research in other biological systems, such as zebrafish embryos and microalgae, also confirms that Bifenox toxicity is associated with a significant, concentration-dependent increase in ROS production. unit.nonih.govnih.gov

Apoptosis, or programmed cell death, is a critical process for eliminating damaged cells. The influence of Bifenox on this pathway has been studied, particularly through the measurement of caspase activity, which are key effector proteins in apoptosis. nih.govjournalofoncology.org In studies using the ZR-75-1 breast cancer cell line, Bifenox did not significantly stimulate apoptosis despite causing oxidative stress. researchgate.netmdpi.com

Specifically, the activity of effector caspases 3/7 and initiator caspase 9 was evaluated. mdpi.com The results showed that Bifenox did not cause a statistically significant increase in the activity of these caspases. mdpi.com Only one tested concentration of Bifenox showed a slight, but not statistically significant, increase in caspase 9 activity. mdpi.com This lack of apoptosis induction, even in the presence of high oxidative stress, suggests that exposure to Bifenox may cause cancer cells to acquire resistance to apoptosis, a known hallmark of cancer progression. mdpi.com

Table 2: Effect of Bifenox on Caspase Activity in ZR-75-1 Cells

Caspase Role in Apoptosis Observed Effect of Bifenox Citations
Caspase 3/7 Executioner Caspases No statistically significant increase in activity. mdpi.com
Caspase 9 Initiator Caspase No statistically significant increase; slight, non-significant rise at one concentration. mdpi.com

To quantify the extent of oxidative stress induced by Bifenox, researchers have measured several key biomarkers. researchgate.netnih.gov These include the content of sulfhydryl (SH) groups, thiobarbituric acid reactive substances (TBARS) as an indicator of lipid peroxidation, and the ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG). nih.govresearchgate.net

In ZR-75-1 cells, Bifenox exposure was correlated with changes in both SH group and TBARS content, indicating an increased level of oxidative stress and protein and lipid damage. nih.gov This state of heightened oxidative stress was linked to the observed intensification of cancer cell proliferation. nih.gov

Furthermore, Bifenox was found to have a stimulatory effect on the amount of GSH and led to a statistically significant increase in the GSH/GSSG ratio. mdpi.comnih.gov The GSH/GSSG ratio is a critical indicator of cellular redox state, and its alteration reflects a response to oxidative stress. nih.govunisi.it The increase in this ratio under Bifenox influence was associated with a higher content of SH groups. mdpi.com These findings collectively demonstrate that Bifenox significantly disrupts the oxidative homeostasis in mammalian cells. mdpi.comnih.gov

Table 3: Bifenox-Induced Changes in Oxidative Stress Markers in ZR-75-1 Cells

Parameter Description Observed Effect of Bifenox Citations
Reactive Oxygen Species (ROS) Highly reactive chemical species containing oxygen Significant increase in generation. researchgate.netmdpi.com
SH groups (Sulfhydryl groups) Thiol groups in proteins, sensitive to oxidation Changes in content correlated with Bifenox exposure. nih.gov
TBARS Content Marker for lipid peroxidation Increased content observed. nih.gov
GSH/GSSG Ratio Ratio of reduced to oxidized glutathione, a key redox indicator Statistically significant increase. mdpi.comnih.gov

Influence on Apoptosis Pathways (Caspase Activity)

Interactions with Human Biological Systems

The interactions of Bifenox with human biological components are multifaceted, involving binding to transport proteins, effects on microbial communities, and activation of critical cellular receptors.

Bifenox has been shown to interact with Human Serum Albumin (HSA), the primary transport protein in human blood plasma. wikipedia.orgnih.gov Spectrofluorometric and computational analyses have confirmed the formation of a complex between Bifenox and HSA. wikipedia.orgbioone.org The binding affinity is considered moderate, with studies indicating that the process is influenced by temperature. wikipedia.orgsandiego.edu

Thermodynamic analysis of the Bifenox-HSA interaction reveals that the process is primarily driven by hydrophobic interactions. wikipedia.orgbioone.org Key thermodynamic parameters have been quantified, showing positive values for both enthalpy change (ΔH) and entropy change (ΔS), which is characteristic of such interactions. wikipedia.orgbioone.org This binding to HSA is a critical factor as it can influence the distribution and bioavailability of the compound within the body. nih.gov In silico docking studies suggest that Bifenox can bind to both subdomain IIA (site I) and subdomain IIIA (site II) of HSA, with a greater preference for site I. wikipedia.orgbioone.org

Parameter Value for Bifenox-HSA Interaction Significance Source
Binding Affinity (Kf)2.00×10³ – 1.02×10⁶ M⁻¹Indicates a moderate binding strength that increases with temperature. wikipedia.org
Enthalpy Change (ΔH)+304.63 kJ mol⁻¹A positive value suggests the process is endothermic. wikipedia.org
Entropy Change (ΔS)+1.11 kJ mol⁻¹ K⁻¹A positive value indicates increased disorder, characteristic of hydrophobic interactions. wikipedia.org
Gibbs Free Energy (ΔG)NegativeA negative ΔG indicates a spontaneous binding process. sandiego.edu

This table presents thermodynamic data for the interaction between Bifenox and Human Serum Albumin (HSA), derived from spectrofluorometric studies.

The influence of pesticides on the human gut microbiota is an area of growing scientific interest due to the microbiome's crucial role in host health, metabolism, and immunity. google.comtouro.edunih.gov While extensive studies specifically on the effect of Bifenox on the human gut microbiome are limited, research on its impact on various microorganisms provides relevant insights. nacchemical.comnih.gov

Studies have investigated the activity of Bifenox against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as the yeast Candida albicans, which are all components of the human microbiota. nacchemical.comresearchgate.net Research has shown that Bifenox can have a stimulatory effect on the viability of these microorganisms at certain concentrations. nacchemical.comnih.gov For instance, a significant stimulating effect on P. aeruginosa growth was observed, while for C. albicans, an increase in cell viability was noted after 48 and 72 hours of exposure at specific concentrations. nacchemical.com These findings suggest that Bifenox has the potential to alter the composition and function of microbial communities, although the precise consequences for the human gut ecosystem require further investigation. nih.gov

Microorganism Observed Effect of Bifenox Source
Escherichia coliStimulating effect observed at a concentration of 0.1 µM after 48 hours. nacchemical.com
Pseudomonas aeruginosaSignificant stimulating effect on growth. nacchemical.com
Candida albicansSignificant increase in cell viability after 48 and 72 hours at various concentrations. nacchemical.com

This table summarizes the observed effects of Bifenox on the viability of specific microorganisms relevant to the human microbiota.

Bifenox has been identified as a ligand for the Constitutive Androstane Receptor (CAR), a nuclear receptor that plays a key role in regulating the metabolism of foreign substances (xenobiotics) and energy homeostasis. nih.govsemanticscholar.orgresearchgate.net CAR forms a heterodimer with the Retinoid X Receptor (RXR). nih.gov The activation of the CAR/RXR heterodimer is a critical event that can lead to significant metabolic disturbances. semanticscholar.orgresearchgate.net

Research using mouse models has demonstrated that Bifenox can induce combined effects on CAR activation, particularly when co-exposed with an RXR agonist like Tributyltin (TBT). nih.govsemanticscholar.org This activation of the CAR/RXR pathway has been directly linked to the development of steatosis, or fatty liver, characterized by an increased accumulation of triglycerides in the liver. nih.gov Further analysis revealed that this condition is associated with an increased expression of genes involved in lipid synthesis and import. nih.govsemanticscholar.org These findings highlight a specific molecular mechanism through which Bifenox can disrupt hepatic lipid metabolism, contributing to conditions like non-alcoholic fatty liver disease (NAFLD). nih.gov

Biological Event Finding Related to Bifenox Consequence Source
CAR/RXR ActivationBifenox induces combined effects on the activation of the CAR/RXR heterodimer, especially with an RXR agonist.Triggers downstream gene expression related to metabolism. nih.gov, semanticscholar.org
Hepatic TriglyceridesExposure involving Bifenox led to increased triglycerides.Characterizes the onset of steatosis (fatty liver). nih.gov,
Gene ExpressionIncreased expression of genes involved in lipid synthesis and import.Provides the molecular basis for lipid accumulation in the liver. nih.gov, semanticscholar.org
Metabolic DisruptionObserved increased cholesterol and lowered free fatty acid plasma levels in mice.Indicates broader metabolic disorders beyond the liver. nih.gov,

This table outlines the key findings regarding Bifenox's role in activating the CAR/RXR nuclear receptor and the subsequent metabolic consequences observed in in vivo studies.

Effects on Human Microbiota (e.g., Gut Microbiome)

Subcellular Impact (e.g., Liver Glycogen (B147801) Phosphorylase)

The subcellular impact of Bifenox has been primarily characterized by its effect on specific enzymatic pathways. While the provided outline points to Liver Glycogen Phosphorylase, an extensive review of the available scientific literature did not yield direct evidence of Bifenox inhibiting this particular enzyme. Liver Glycogen Phosphorylase is a critical enzyme in glycogenolysis, the process of breaking down glycogen into glucose. Its activity is fundamental for maintaining blood glucose homeostasis.

However, research has consistently identified another key subcellular target for Bifenox. The primary mechanism of action for Bifenox as a herbicide is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). wikipedia.orgbioone.orgsemanticscholar.org This enzyme is crucial in the tetrapyrrole biosynthetic pathway, which leads to the synthesis of chlorophylls (B1240455) in plants and heme in mammals. bioone.org Inhibition of PPO by Bifenox leads to the accumulation of its substrate, protoporphyrin IX, in cells. semanticscholar.org This accumulation, particularly in the presence of light and oxygen, results in lipid peroxidation and subsequent cell membrane damage. wikipedia.org Studies in cultured rat hepatocytes confirmed that exposure to Bifenox resulted in a significant accumulation of protoporphyrin IX, which is consistent with the inhibition of PPO. semanticscholar.org

Herbicide Resistance Mechanisms and Management Strategies

Target-Site Resistance Mechanisms

Target-site resistance (TSR) is a common mechanism where a mutation in the gene encoding the target enzyme reduces the binding affinity of the herbicide to that enzyme. pesticidestewardship.orgwsu.edu In the case of Bifenox (B1666994), the target site is the enzyme Protoporphyrinogen (B1215707) Oxidase (PPO). nih.govmdpi.com

Mutations in the nuclear genes that encode for PPO (specifically the plastid-targeted PPO1 and the mitochondria-targeted PPO2) can confer resistance to Bifenox and other PPO-inhibiting herbicides. mdpi.comfrontiersin.org These genetic alterations are the primary cause of target-site resistance. For instance, research has identified several key mutations in the PPO2 gene of resistant weed species like Amaranthus palmeri (Palmer amaranth). frontiersin.org One notable mutation is the substitution of glycine (B1666218) to alanine (B10760859) at position 399 (G399A) in the catalytic domain of the PPO2 enzyme. frontiersin.org Another identified mutation involves the deletion of a glycine codon at position 210 (ΔG210) in the PPO2 gene of resistant waterhemp (Amaranthus tuberculatus). frontiersin.org These mutations result in a significant phenotypic outcome: the ability of the weed to survive and reproduce despite the application of PPO-inhibiting herbicides. For example, an Arabidopsis double mutant (Y426M + S305L) demonstrated cross-tolerance to a range of PPO inhibitors, including Bifenox. nih.gov

Table 1: Examples of PPO Gene Mutations Conferring Herbicide Resistance

Mutation Gene Affected Species Phenotypic Consequence
G399A (Glycine to Alanine) PPO2 Amaranthus palmeri Confers broad cross-resistance to various PPO-inhibiting herbicides. frontiersin.org
ΔG210 (Glycine deletion) PPO2 Amaranthus tuberculatus Leads to resistance against PPO inhibitors. frontiersin.org
Y426M + S305L (double mutant) PPO Arabidopsis thaliana (model plant) Shows cross-tolerance to multiple PPO inhibitors, including Bifenox, acifluorfen, and fomesafen (B1673529). nih.gov

The mutations within the PPO gene lead to specific biochemical changes in the enzyme that prevent the herbicide from functioning effectively. The primary consequence of these mutations is a structural change in the enzyme's catalytic domain or herbicide-binding site. nih.gov For example, the G399A mutation in A. palmeri confers resistance through steric hindrance, where the altered shape of the enzyme physically obstructs the herbicide from binding to it. frontiersin.org This reduced binding affinity means that a much higher concentration of the herbicide is required to inhibit the enzyme, rendering standard application rates ineffective.

Biochemical characterization involves analyzing the enzyme's kinetic properties. While specific kinetic data for Bifenox-resistant PPO is limited, studies on PPO enzymes in general focus on parameters like the Michaelis constant (Km) and maximum reaction velocity (Vmax). nih.govuvic.ca A resistant enzyme would be expected to show a significantly higher inhibition constant (Ki) for the herbicide compared to the wild-type (susceptible) enzyme, indicating a lower binding affinity. The catalytic efficiency (Vmax/Km) of the resistant enzyme in the presence of the herbicide would remain higher than that of the susceptible enzyme.

Table 2: Biochemical Effects of PPO Resistance Mutations

Resistant Enzyme Property Description Implication for Resistance
Altered Binding Site Structural modification of the enzyme due to amino acid substitution or deletion. frontiersin.org Reduces the binding affinity of Bifenox to the PPO enzyme. researchgate.net
Steric Hindrance The mutation physically blocks the herbicide from entering the binding pocket. frontiersin.org Prevents the herbicide from inhibiting the enzyme's catalytic activity.
Increased Inhibition Constant (Ki) A higher concentration of the herbicide is needed to achieve 50% inhibition. The plant can tolerate field application rates of the herbicide.
Unaffected Substrate Affinity The enzyme can still efficiently bind its natural substrate (protoporphyrinogen IX). nih.gov The plant's essential metabolic pathways can continue to function normally.

PPO Gene Mutations and Their Phenotypic Consequences

Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching the target site. nih.govgrowiwm.org These mechanisms are often more complex than TSR and can confer resistance to multiple herbicide classes with different modes of action. researchgate.netgrowiwm.org

One of the most common NTSR mechanisms is the enhanced metabolic breakdown of the herbicide into non-toxic or less toxic compounds. pesticidestewardship.orgwsu.edu Resistant plants may have an increased ability to detoxify Bifenox before it can reach the PPO enzyme in the chloroplasts and mitochondria. This detoxification typically occurs in three phases involving different enzyme families.

Phase I involves the modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis. Cytochrome P450 monooxygenases (P450s) are a key group of enzymes in this phase and have been implicated in resistance to numerous herbicides. researchgate.net In Phase II, the modified herbicide is conjugated (bound) to a sugar molecule (e.g., glucose) by glycosyltransferases or to glutathione (B108866) by glutathione S-transferases (GSTs), making it more water-soluble and less toxic. nih.gov Research on Bifenox metabolism has identified metabolites such as 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and 5-(2,4-dichlorophenyl)anthranilate, indicating that metabolic degradation is a key process in its fate within the plant. vt.edunih.gov

Another NTSR mechanism is the sequestration or compartmentation of the herbicide away from its target site. pesticidestewardship.orgfrontiersin.org Resistant plants can actively transport the herbicide into cellular compartments where it cannot cause harm, such as the vacuole, which acts as a cellular "garbage can". nih.govwsu.edu This process is often mediated by transporters located on the cell and vacuolar membranes (tonoplast). frontiersin.org By sequestering Bifenox in the vacuole or binding it to the cell wall, the plant effectively reduces the concentration of the active herbicide in the cytoplasm and chloroplasts, thus preventing it from inhibiting the PPO enzyme. pesticidestewardship.orggoogle.com While this mechanism is well-documented for other herbicides like glyphosate (B1671968) and paraquat, it is a plausible mechanism for resistance to Bifenox as well. nih.govfrontiersin.org

Enhanced Metabolism and Detoxification Pathways

Strategies for Mitigating Resistance Development

To preserve the efficacy of Bifenox and other PPO inhibitors, it is crucial to implement proactive resistance management strategies. The core principle of these strategies is to reduce the selection pressure exerted by any single herbicide or mode of action. agproud.comcottoninc.com An integrated weed management (IWM) approach that combines multiple tactics is the most effective way to delay the evolution of resistance. croplife.org.au

Key strategies include:

Herbicide Rotation and Mixtures: Avoid the repeated use of herbicides with the same site of action on the same field year after year. Rotating herbicides with different modes of action or using tank-mixtures of herbicides that are effective against the same target weeds disrupts the selection process for resistant individuals. agproud.comcroplife.org.au

Use of Full Label Rates: Applying herbicides at the recommended full rates ensures that susceptible weeds are effectively controlled, reducing the chances for partially resistant individuals to survive and reproduce. croplife.org.au

Crop Rotation: Planting different crops in successive seasons allows for the use of a wider variety of herbicides with different modes of action. hracglobal.comagproud.com It also introduces different planting times and competitive crop canopies, which can disrupt the life cycles of specific weed species. agproud.com

Cultural and Mechanical Practices: Integrating non-chemical weed control methods can significantly reduce reliance on herbicides. Practices such as tillage, cultivation, and the use of cover crops can help manage the weed seedbank and reduce weed populations. cottoninc.com

Scouting and Monitoring: Regularly scouting fields to identify weed control failures early is essential. syngenta.ca If resistance is suspected, weeds should be tested to confirm the mechanism, and management plans should be adjusted accordingly to prevent the spread of resistant seeds. syngenta.ca

By adopting a diverse and integrated approach to weed management, the selection pressure for Bifenox-resistant weeds can be minimized, extending the useful lifespan of this important agricultural tool.

Integration into Herbicide Resistance Management Programs

The evolution of herbicide-resistant weeds poses a significant threat to sustainable agriculture, necessitating the implementation of Integrated Weed Management (IWM) strategies. croplife.org.auillinois.edu A fundamental principle of IWM is the diversification of weed control methods to reduce the selection pressure exerted by any single tactic, particularly the repeated use of herbicides with the same mode of action. hracglobal.comhracglobal.com The integration of Bifenox into such programs is a key strategy for managing and delaying the development of herbicide resistance.

Bifenox's utility in resistance management stems from its specific mode of action. It is classified as a protoporphyrinogen oxidase (PPO) inhibitor (WSSA Group 14, HRAC Group E). herts.ac.ukwikipedia.org This enzyme is crucial for the synthesis of chlorophyll (B73375) and heme in plants. wikipedia.orgresearchgate.net By inhibiting PPO, Bifenox leads to the accumulation of protoporphyrin IX, a photosensitizing molecule that, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death. wikipedia.orgnih.govmdpi.com

Effective herbicide resistance management programs emphasize the rotation of herbicide modes of action both within and between growing seasons. croplife.org.auagproud.com Incorporating Bifenox, a Group 14 herbicide, into a rotation with herbicides from different groups—such as glyphosate (Group 9), ALS inhibitors (Group 2), or synthetic auxins (Group 4)—disrupts the selection process for resistant weed biotypes. growiwm.org Relying on a single herbicide group year after year allows weeds with natural resistance to that specific mode of action to survive, reproduce, and eventually dominate the population. hracglobal.com By rotating to a different mode of action like that of Bifenox, farmers can control weeds that may have developed resistance to other commonly used herbicides. agproud.com

Furthermore, the use of tank mixtures or sequential applications of herbicides with multiple effective modes of action is a cornerstone of proactive resistance management. croplife.org.auagproud.com Applying Bifenox in combination with a herbicide from a different group can provide broader-spectrum weed control and reduce the likelihood of resistance evolving to either product, as the probability of a weed simultaneously having resistance to two distinct modes of action is significantly lower. researchgate.net This multi-pronged chemical approach, as part of a larger IWM plan that includes cultural and mechanical weed control, helps to preserve the long-term efficacy of existing herbicide technologies. illinois.eduhracglobal.com

Synergistic Effects with Other Herbicides

The efficacy of Bifenox can be significantly enhanced when used in combination with other herbicides, often resulting in a synergistic effect where the combined weed control is greater than the additive effects of the individual components. google.com This synergy broadens the spectrum of controlled weeds and can help overcome resistance to single-herbicide treatments. Research has demonstrated the synergistic potential of Bifenox in various herbicide mixtures.

Studies conducted over three seasons in Australia revealed significant synergistic effects from tank-mixing Bifenox with the synthetic auxin herbicides dicamba, MCPA, or a pre-formulated dicamba/MCPA mixture for post-emergence control of broadleaf weeds in cereals. caws.org.nz While Bifenox alone showed poor activity on several species, the mixtures provided substantially improved control of key weeds. caws.org.nz

Table 1: Synergistic Weed Control with Bifenox Mixtures in Cereals Data derived from field trials evaluating percent control of various weed species with single and mixed herbicide applications. caws.org.nz

Herbicide Treatment Fumitory (Fumaria spp.) Tree Hogweed (Polygonum patulum) Corn Gromwell (Buglossoides arvensis)
Bifenox Low Low Low
Dicamba/MCPA Moderate Low-Moderate Moderate
Bifenox + Dicamba/MCPA High High High

In paddy fields, research has also identified synergistic interactions. A mixture of Bifenox and bromobutamide demonstrated a synergistic effect in controlling Echinochloa crus-galli Beauv. var. oryzicola Ohwi. koreascience.kr Another study found a synergistic relationship between Bifenox and perfluidone (B1679597) for the control of several paddy weeds. koreascience.kr The highest synergy for controlling Echinochloa crus-galli was achieved with a specific ratio of the two herbicides, while a different ratio was needed to maximize synergy against Cyperus serotinus Rottb. koreascience.kr

Table 2: Synergistic Effects of Perfluidone and Bifenox on Paddy Weeds Data based on research to determine the optimal combination rates for maximum synergistic effect. koreascience.kr

Target Weed Species Growth Stage Herbicide Combination for Highest Synergy
Echinochloa crus-galli (L.) Beauv. - 10 g a.i./10a Perfluidone + 24.9 g a.i./10a Bifenox
Cyperus serotinus Rottb. 1.0-1.5 leaf stage 10 g a.i./10a Perfluidone + 33.3 g a.i./10a Bifenox
Sagittaria pygmaea Miq. 0.5-1.0 leaf stage Completely controlled by the lowest combination rate

Patented combinations also highlight the synergistic potential of Bifenox. A mixture of Bifenox and florasulam (B129761) (an ALS inhibitor) has been shown to provide effective control of undesired vegetation. epo.org Similarly, a composition containing Bifenox and phenoxaprop-ethyl was developed to create a broad-spectrum herbicide that synergistically controls both monocotyledonous and dicotyledonous weeds. google.com These synergistic mixtures are a valuable tool in resistance management programs, as they provide multiple modes of action against target weeds. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Molecular Determinants of PPO Inhibitory Activity

Bifenox (B1666994) (free acid) exerts its herbicidal effect by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). uni-halle.deresearchgate.net This enzyme is crucial in the biosynthesis of both chlorophyll (B73375) and heme. nih.gov The inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of reactive oxygen species that cause lipid peroxidation and ultimately, cell membrane disruption. researchgate.netnih.gov

The key molecular features of Bifenox (free acid) that are critical for its PPO inhibitory activity include:

The Diphenyl Ether Moiety: This core structure is a common feature among many PPO-inhibiting herbicides. researchgate.net The specific arrangement of the two phenyl rings linked by an ether bond is crucial for fitting into the active site of the PPO enzyme.

The Carboxylic Acid Group: The free acid form, with its carboxyl group (-COOH), plays a significant role in the binding affinity and inhibitory action. researchgate.net

The Nitro Group: The presence and position of the nitro group (-NO2) on one of the phenyl rings are important for the electronic properties of the molecule, influencing its interaction with the enzyme's active site. herts.ac.uk

Correlating Structural Features with Biological Efficacy

The biological efficacy of Bifenox as a herbicide is directly linked to its structural characteristics. Alterations to its molecular structure can significantly impact its ability to inhibit PPO and, consequently, its herbicidal potency. For instance, the relative positions of the substituent groups on the phenyl rings are critical. Isomeric variations of Bifenox would likely exhibit different levels of herbicidal activity due to altered steric and electronic properties affecting the fit within the PPO active site.

Studies on other PPO inhibitors have demonstrated that specific substitutions on the diphenyl ether scaffold can enhance or diminish herbicidal effects. This underscores the importance of a precise structural arrangement for optimal biological activity. The correlation between these structural features and the resulting efficacy is a cornerstone of developing more effective and selective herbicides.

Predicting Environmental Behavior and Toxicity from Chemical Structure

Quantitative structure-activity relationship (QSAR) models are powerful computational tools used to predict the environmental fate and toxicological properties of chemicals based on their molecular structure. researchgate.netscielo.br For Bifenox (free acid), QSAR can be employed to estimate key environmental parameters such as:

Soil Sorption: The degree to which Bifenox binds to soil particles, influenced by factors like its octanol-water partition coefficient (Kow) and the organic matter content of the soil. researchgate.net

Biodegradability: The potential for microbial breakdown in the environment. researchgate.net

Aquatic Toxicity: Predicting the potential harm to aquatic organisms. ecetoc.org

The physicochemical properties derived from Bifenox's structure, such as its low aqueous solubility and volatility, are inputs for these predictive models. herts.ac.uk While Bifenox is not expected to be persistent in soil or water systems, QSAR models help in quantitatively assessing these environmental risks. herts.ac.uk It is important to note that while QSAR provides valuable predictions, these are often mechanism-specific, and the first step involves classifying the toxicant into broad classes of toxicity. scielo.br

Computational Modeling for Ligand Binding and Pharmacophore Development (e.g., Hormone Sensitive Lipase (B570770) Inhibition)

Beyond its role as a herbicide, computational studies have revealed that Bifenox can interact with other biological targets, such as hormone-sensitive lipase (HSL). researchgate.netnih.gov HSL is an enzyme implicated in metabolic conditions like diabetes and obesity. researchgate.netsigmaaldrich.com

Computational modeling techniques, including ligand-based pharmacophore modeling and QSAR, have been utilized to explore the interaction of various compounds, including Bifenox, with HSL. researchgate.netnih.gov A pharmacophore model identifies the essential three-dimensional arrangement of functional groups necessary for biological activity.

A study employing genetic algorithms and multiple linear regression analysis developed a predictive QSAR model for HSL inhibitors. researchgate.netnih.gov This in silico screening identified Bifenox as a potent HSL inhibitor with an IC50 value of 0.43 µM. researchgate.netnih.gov Interestingly, the study revealed at least two potential binding modes for inhibitors within the HSL active site. researchgate.netnih.gov This discovery challenges the traditional understanding that HSL inhibitors must form covalent bonds. researchgate.netnih.gov

These computational approaches are invaluable for:

Ligand Binding Analysis: Simulating how Bifenox (free acid) docks into the binding site of a target protein like HSL, providing insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions). researchgate.netnih.gov

Pharmacophore Development: Creating a virtual template of the key features required for HSL inhibition, which can then be used to screen large databases for other potential inhibitors. researchgate.netnih.gov

The ability to computationally model these interactions accelerates the discovery of new therapeutic agents and provides a deeper understanding of the off-target effects of existing compounds like Bifenox. nih.govnih.gov

Interactive Data Table: QSAR Model for Hormone Sensitive Lipase (HSL) Inhibition researchgate.netnih.gov

ParameterValue
Number of Compounds (n)99
Correlation Coefficient (r)0.822
F-statistic (F)11.1
Leave-one-out Cross-validated r² (rLOO²)0.521
Predictive r² for External Test Set (rPRESS²)0.522
Number of External Test Inhibitors23

Analytical Methodologies for Bifenox Free Acid and Its Metabolites

Chromatographic Techniques

Chromatography, which separates components of a mixture for analysis, is a cornerstone for pesticide residue detection. researchgate.net Both liquid and gas chromatography, especially when coupled with mass spectrometry, provide highly sensitive and specific determination of bifenox (B1666994) and its metabolites. intbecm.com

Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing non-volatile compounds like bifenox and its acidic metabolites in liquid samples. researchgate.net This technique offers high selectivity and sensitivity, making it suitable for trace-level detection in complex matrices.

One common variant involves the use of Solid-Phase Extraction (SPE) for sample clean-up and pre-concentration prior to LC-MS/MS analysis. For instance, bifenox and its metabolite, bifenox acid, have been successfully analyzed in river water using SPE followed by LC-MS/MS. This approach achieved low limits of detection (LOD), in the range of 2-3 ng/L, by extracting a sample volume of 0.5 to 1 liter. europa.eu However, achieving low quantification limits for bifenox can be challenging due to difficulties in its ionization for LC-MS. europa.eu

Another advanced technique is in-tube solid-phase microextraction (IT-SPME) coupled with capillary liquid chromatography (capLC). This method has been employed to study the degradation of bifenox and to detect its primary metabolite, bifenox acid (BFA). researchgate.net The direct processing of 4 mL samples without extensive prior treatment allowed for detection at low parts-per-trillion (ppt) levels. researchgate.net Furthermore, high-throughput workflows using human liver S9 fractions followed by LC-High-Resolution Mass Spectrometry (HRMS) are being developed to identify potential phase I metabolites of various pesticides, which could be applied to bifenox. acs.org

Table 1: LC-MS/MS Methods for Bifenox Analysis

TechniqueMatrixAnalyte(s)Limit of Detection (LOD)Source
SPE-LC-MS/MSRiver WaterBifenox, Bifenox Acid2-3 ng/L europa.eu
IT-SPME-capLCEnvironmental WatersBifenox, Bifenox AcidLow ppt (B1677978) levels researchgate.net

Gas chromatography, suitable for volatile and semi-volatile compounds, is another principal technique for pesticide analysis. dergipark.org.tr When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and accuracy for identifying and quantifying compounds like bifenox. dergipark.org.tr This method is effective for the simultaneous determination of bifenox and other herbicides in environmental samples with complex matrices, such as lake water, wastewater, and soil. dergipark.org.tr

In a direct GC-MS analysis method, bifenox was well-separated from other herbicides like alachlor (B1666766) and nitrofen (B51676) using an optimized temperature program. dergipark.org.tr The accuracy of the method was confirmed through spiked recovery tests on water samples, which yielded results close to 100%. dergipark.org.tr For quantitative analysis, specific quantifier and qualifier ions are monitored. For bifenox, the primary quantifier ion is typically m/z 341, with qualifier ions such as m/z 343 also being used for confirmation. dergipark.org.tr GC-MS has also been utilized to monitor the degradation of bifenox acid during electrochemical oxidation studies. tandfonline.comtandfonline.com

While GC-MS is highly effective, other detectors can also be used. Gas chromatography coupled with an electron capture detector (GC-ECD) is a popular and sensitive approach for analyzing certain classes of pesticides. cdc.gov For acidic herbicides, a derivatization step, such as methylation to form esters, is often required to improve their volatility and prevent peak tailing during GC analysis. researchgate.net

Table 2: GC-MS Method Details for Bifenox

ParameterDetailsSource
TechniqueGas Chromatography-Mass Spectrometry (GC-MS) dergipark.org.tr
Quantifier Ion (m/z)341 dergipark.org.tr
Qualifier Ion(s) (m/z)343 dergipark.org.tr
MatricesLake Water, Wastewater, Soil dergipark.org.tr
LOD2.0 ng/mL researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its Variants (e.g., SPE-LC-MS/MS)

Electrochemical Methods

Electrochemical methods offer a rapid, cost-effective, and portable alternative to chromatographic techniques for pesticide detection. intbecm.comni.ac.rs These methods are based on measuring the electrical response (e.g., current) that occurs when a target analyte undergoes an oxidation or reduction reaction at an electrode surface.

Voltammetric techniques are widely used for the electrochemical analysis of bifenox. intbecm.com The electrochemical behavior of bifenox has been investigated using cyclic voltammetry (CV) on a glassy carbon electrode, where it undergoes an irreversible reduction of its nitro group (Ar-NO2) to a nitroso (Ar-NO) and hydroxylamine (B1172632) (Ar-NHOH) redox couple. basu.ac.irresearchgate.net This transformation can then be used for quantitative determination. researchgate.net

Differential Pulse Voltammetry (DPV) is a particularly sensitive technique used for bifenox detection. One study reported the use of DPV with a silver solid amalgam electrode for the determination of bifenox in drinking and river water. intbecm.comdntb.gov.ua Other research has utilized DPV and square wave voltammetry (SWV) to optimize the detection of bifenox, often in conjunction with modified electrodes to enhance the signal. researchgate.netresearchgate.net For example, DPV experiments with a BiVO4 modified electrode showed a linear increase in peak current as bifenox concentrations increased from 0.1 to 20 nM. psgitech.ac.in

To improve the sensitivity and selectivity of electrochemical sensors, the working electrode surface is often modified with nanomaterials. These modifications can increase the surface area, facilitate faster electron transfer, and enhance electrocatalytic activity. intbecm.compsgitech.ac.in

Several types of modified glassy carbon electrodes (GCE) have been developed for bifenox detection:

MnFe2O4@CTS/GCE: A novel sensor using a GCE modified with hybrid chitosan-coated manganese ferrite (B1171679) nanoparticles (MnFe2O4@CTS) was developed for the electrochemical determination of bifenox. researchgate.net This modified electrode significantly increased the peak currents in the presence of bifenox. Using square wave voltammetry (SWV), a linear response was observed from 0.3 to 4.4 μmol L⁻¹, with a limit of detection (LOD) of 0.09 μmol L⁻¹. The sensor demonstrated good selectivity and repeatability, with recovery values between 82-97% in river and tap water. researchgate.netresearchgate.net

BiVO4/GCE: A GCE modified with bismuth vanadate (B1173111) (BiVO4) nanoparticles has been used for the electrochemical detection of bifenox. psgitech.ac.inrsc.org Bifenox undergoes electrochemical reduction at -500 mV on this electrode. The method achieved a very low LOD of 0.3 nM. psgitech.ac.inrsc.org

MWCNT/GCE: Multi-walled carbon nanotubes (MWCNTs) have been used to modify a GCE for the simultaneous determination of fenitrothion (B1672510) and bifenox. researchgate.net The use of SWV with the MWCNT/GCE resulted in a detection limit of 0.08 μM for bifenox, with a linear response range of 0.2–60.0 μM. ni.ac.rsresearchgate.net

Table 3: Performance of Modified Electrodes for Bifenox Detection

Electrode ModificationTechniqueLinear RangeLimit of Detection (LOD)Source
MnFe₂O₄@CTS/GCESWV0.3 - 4.4 µmol L⁻¹0.09 µmol L⁻¹ researchgate.net
BiVO₄/GCEDPV0.1 - 20 nM0.3 nM psgitech.ac.in
MWCNT/GCESWV0.2 - 60.0 µM0.08 µM researchgate.net

Voltammetry (e.g., Differential Pulse Voltammetry at Silver Solid Amalgam Electrodes)

Sample Preparation Techniques

Effective sample preparation is a crucial step in analytical chemistry, aimed at isolating and concentrating target analytes from the sample matrix while removing interfering substances. dntb.gov.uamdpi.com The choice of technique depends on the analyte's properties, the complexity of the matrix, and the subsequent analytical method. dntb.gov.uaresearchgate.net

For the analysis of bifenox and its metabolites, several sample preparation techniques are employed:

Solid-Phase Extraction (SPE): This is one of the most common techniques for preparing water samples for pesticide analysis. researchgate.net It involves passing a liquid sample through a solid sorbent material that retains the analytes, which are then eluted with a small volume of solvent. SPE is frequently used prior to LC-MS/MS analysis of bifenox. europa.euresearchgate.net

Liquid-Liquid Extraction (LLE): A classic method that separates compounds based on their relative solubilities in two different immiscible liquids. mdpi.com Dichloromethane has been used as an extraction solvent for some pesticide analyses. europa.eu

QuEChERS: An acronym for Quick, Easy, Cheap, Effective, Rugged, and Safe, this method has become popular for multi-residue pesticide analysis in food matrices. dntb.gov.uathermofisher.com It involves an extraction step with a solvent (like acetonitrile) followed by a dispersive SPE clean-up step. dntb.gov.ua

Microextraction Techniques: These methods are miniaturized versions of traditional extraction techniques, designed to reduce solvent consumption and sample volume.

Solid-Phase Microextraction (SPME): This solvent-free technique uses a coated fiber to extract analytes from a sample. mdpi.com In-tube SPME (IT-SPME) has been specifically applied to the analysis of bifenox and its degradation products in water. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution from which the analyte is extracted into fine droplets of the extraction solvent. researchgate.netresearchgate.net DLLME followed by GC-MS has been developed for determining bifenox in environmental water matrices. researchgate.net

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely utilized technique for the extraction, cleanup, and preconcentration of Bifenox and its metabolites from complex sample matrices, particularly water. gcms.cz The method's effectiveness relies on the partitioning of analytes between a solid sorbent and the liquid sample. ontosight.ai Various sorbents and formats, including cartridges and multi-well plates, are employed depending on the specific application.

Commonly used SPE sorbents for Bifenox analysis include reversed-phase materials like octadecyl (C18) and octyl (C8) bonded silica (B1680970). gcms.cznih.gov For instance, a micro-SPE device packed with a C18 sorbent has been successfully used for the enrichment of Bifenox from various water types, including river, well, sea, ditch, and wastewater. nih.gov Another approach utilized reversed-phase (RP-18) cartridges for the extraction of Bifenox and Bifenox acid from drinking water, followed by analysis with HPLC-UVD. openagrar.de

To enhance the recovery of more polar analytes, graphitized carbon-based packings, such as ENVI-Carb, have been shown to provide superior and more uniform recovery compared to traditional silica-based phases. gcms.cz A study demonstrated a recovery rate of 87% for Bifenox from water using an ENVI-Carb SPE tube. gcms.cz

Magnetic Solid-Phase Extraction (MSPE), a variation of SPE, employs magnetic nanoparticles as the sorbent. This allows for easy separation of the sorbent from the sample solution using an external magnetic field, simplifying the extraction process. A novel MSPE method was developed using a composite of hollow carbon nanospheres and magnetic carboxylic multi-walled carbon nanotubes (HCSs@Fe3O4-MWCNTs-COOH) to determine Bifenox in wheat flour samples. nih.gov This method relies on hydrogen bonding and π-π electron-donor-acceptor (EDA) interactions for selective extraction. nih.gov

Automated SPE systems and 96-well plate SPE cartridges are also used to increase throughput, especially in biomonitoring studies. acs.orgca.gov For example, a 96-well plate with a polymeric sorbent (Phenomenex Strata-X) was used for the cleanup of samples from in vitro metabolism studies. acs.org

In-Tube Solid-Phase Microextraction (IT-SPME)

In-Tube Solid-Phase Microextraction (IT-SPME) is a modern, miniaturized, and often automated sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. researchgate.netnih.gov It is considered an environmentally friendly "green extraction technique" as it minimizes or eliminates the use of organic solvents. researchgate.netnih.gov In IT-SPME, the inner surface of a capillary, which often replaces the injection loop of a liquid chromatograph, is coated with a stationary phase that extracts analytes from the sample as it is drawn through the tube. ontosight.aisemanticscholar.org

This technique has been effectively coupled online with capillary liquid chromatography (capLC) for the analysis of Bifenox and its degradation product, Bifenox acid, in environmental samples. dntb.gov.uaresearchgate.netmdpi.com The direct coupling allows for the analysis of samples with minimal pretreatment, enabling detection at very low concentration levels. researchgate.net

The choice of coating material in the capillary is critical for extraction efficiency and selectivity. semanticscholar.org While commercially available gas chromatography columns with coatings like polydimethylsiloxane (B3030410) (PDMS) can be used, research has focused on developing novel coatings to improve performance, particularly for polar compounds. semanticscholar.org A study evaluating various coatings found that a synthesized tetraethyl orthosilicate (B98303) (TEOS)-trimethoxyethylsilane (MTEOS) polymer reinforced with silica nanoparticles (SiO2 NPs) provided the best extraction efficiency for a range of herbicides, including Bifenox. semanticscholar.orgresearchgate.net This advanced coating enhances the extraction of polar analytes, which are often challenging to retain on conventional nonpolar phases. semanticscholar.org

IT-SPME has been successfully applied to assess the dissipation and degradation of Bifenox in different types of soil (agricultural, urban, and forest) and various environmental waters (ditch water, river water, and seawater). dntb.gov.uaresearchgate.netmdpi.com

Method Validation and Performance Characteristics (Limits of Detection/Quantification, Recoveries, Selectivity)

The validation of analytical methods is essential to ensure the reliability and accuracy of the generated data. Key performance characteristics include the limit of detection (LOD), limit of quantification (LOQ), recovery, and selectivity.

The LOD is typically defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, often at a signal-to-noise ratio of 3. europa.eumdpi.com The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often corresponding to a signal-to-noise ratio of 10 or calculated as three times the LOD. europa.eumdpi.com For Bifenox, reported LODs and LOQs vary significantly depending on the analytical technique, the complexity of the matrix, and the sample volume. For example, highly sensitive methods like SPE followed by LC-MS/MS can achieve LODs in the low nanogram per liter (ng/L) range for water samples, whereas methods for solid matrices like soil or food report limits in the microgram per kilogram (µg/kg) or nanogram per gram (ng/g) range. europa.eunih.govkoreascience.kr

Recovery studies are performed to assess the efficiency of the extraction and analytical process by analyzing samples spiked with a known concentration of the analyte. dergipark.org.tr For Bifenox, various methods have demonstrated good recoveries, typically falling within the acceptable range of 70-120% for residue analysis. koreascience.krresearchgate.net

Selectivity refers to the method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov This is often achieved through a combination of selective extraction, chromatographic separation, and specific detection, such as mass spectrometry (MS). nih.govkoreascience.kr For instance, the selectivity of one MSPE method was attributed to specific molecular interactions like hydrogen bonding and π-π EDA. nih.gov However, cross-reactivity can be an issue in some methods, such as immunoassays, where antibodies developed for a similar compound (oxyfluorfen) showed cross-reactivity with Bifenox. rsc.org

The tables below summarize the performance characteristics of various analytical methods for Bifenox.

Table 1: Performance Characteristics of Bifenox Analytical Methods in Water

Analytical TechniqueMatrixLODLOQRecovery (%)Citation
IT-SPME-capLCEnvironmental Waters0.5–7.5 µg/L-- researchgate.net
BS-LPME-GC-MSDam Lake, River, Well Water2.0 ng/mL-83–121 researchgate.netresearchgate.net
SPE-LC-MS-MSRiver Water2-3 ng/L-- europa.eu
GC-MSWater-10 ng/L- europa.eu
On-line SPE-LC-MS-MSWater-50 ng/L- europa.eu
Micro-SPE-LC-UVRiver, Well, Sea, Ditch, Wastewater--76–109 nih.gov
Direct GC-MSLake, Wastewater--90–104 dergipark.org.tr
Voltammetry after SPEDrinking Water8 x 10⁻⁹ M-86 researchgate.net
Voltammetry after SPERiver Water1.5 x 10⁻⁸ M-80 researchgate.net

Table 2: Performance Characteristics of Bifenox Analytical Methods in Soil and Food

Analytical TechniqueMatrixLODLOQRecovery (%)Citation
IT-SPME-capLCSoil0.05–0.1 µg/g0.1–0.4 µg/g90–101 dntb.gov.uamdpi.com
MSPE-HPLC-DADWheat Flour0.24 ng/g-88.8–96.6 nih.gov
GC-ECD/MSAgricultural Commodities-0.02 mg/kg75.7–114.8 koreascience.krresearchgate.net
Direct GC-MSSoil--92–99 dergipark.org.tr
LC-MS/MS & GC-MS/MSHerbal Decoctions->0.01 ppm- mdpi.com

Advanced Research Perspectives and Future Directions

Omics-Based Approaches (e.g., Metabolomics, Proteomics) in Bifenox (B1666994) Research

"Omics" technologies, such as metabolomics and proteomics, offer a holistic view of the molecular responses of organisms to chemical stressors like Bifenox. mdpi.comresearchgate.netwiley.com These approaches allow for the comprehensive analysis of global metabolite networks and protein expression profiles, providing insights into the mechanisms of toxicity. aua.grnih.gov

Metabolomics, the large-scale study of small molecules or metabolites, has the potential to identify biomarkers of Bifenox exposure and effect. aua.gr Although a search of the Metabolomics Workbench did not yield public studies containing Bifenox, the application of this technology is promising for elucidating its mode of action. metabolomicsworkbench.org Research on other herbicides has demonstrated the power of metabolomics in identifying metabolic pathways affected by chemical exposure. aua.gr For Bifenox, this could reveal subtle metabolic perturbations in non-target organisms that are not apparent through traditional toxicological endpoints. A 2019 study on the herbicide in human cancer cells noted that the mechanism of action for many pesticides involves the production of free radicals that can lead to a cascade of cellular damage. nih.gov

Proteomics, the study of the entire protein complement of a cell or organism, can identify specific proteins that are up- or down-regulated in response to Bifenox exposure. mdpi.com This can pinpoint the cellular machinery targeted by the herbicide and the subsequent stress response pathways that are activated. For instance, research on the effects of Bifenox on the microalga Chlamydomonas reinhardtii has suggested that it induces the formation of reactive oxygen species (ROS) that are not easily detoxified, leading to oxidative stress. unit.noresearchgate.net Proteomic analysis could identify the specific antioxidant enzymes and other protective proteins involved in this response.

A study investigating the impact of Bifenox on bovine mammary epithelial cells revealed that the compound inhibited cell proliferation, disrupted the cell cycle, and impaired mitochondrial membrane potential. nih.gov It also triggered endoplasmic reticulum stress and altered key signaling pathways. nih.gov These findings highlight the utility of cellular and molecular approaches in understanding Bifenox-induced toxicity.

Application of High-Throughput Screening (HTS) in Ecotoxicology

High-throughput screening (HTS) is a revolutionary approach in toxicology that allows for the rapid and automated testing of thousands of chemicals for their potential biological activity. numberanalytics.comepa.govnih.gov In ecotoxicology, HTS is being adapted to efficiently screen pesticides like Bifenox for potential adverse effects on a wide range of non-target organisms. nih.govnih.govresearchgate.net

HTS assays can be designed to measure a variety of endpoints, from cell viability and enzyme inhibition to gene expression and developmental toxicity. numberanalytics.comnih.gov This technology is particularly valuable for prioritizing chemicals for more in-depth testing and for understanding the molecular mechanisms of toxicity across different species. epa.gov For Bifenox, HTS could be used to:

Screen for effects on a diverse panel of aquatic and terrestrial organisms.

Identify sensitive species and life stages.

Elucidate the molecular initiating events of toxicity.

A 2019 study utilized high-throughput methods to characterize the modes of action and adverse effects of Bifenox in the microalga Chlamydomonas reinhardtii. unit.no Another study introduced an HTS approach using 1536-well plates to perform an ecotoxicity assay with Bifenox. researchgate.net These examples underscore the growing application of HTS in generating ecotoxicological data for pesticides.

Integrated Toxicological and Ecotoxicological Risk Assessment Frameworks

The traditional approach to risk assessment often considers human health and environmental health in separate silos. oregonstate.edu However, there is a growing recognition of the need for integrated toxicological and ecotoxicological risk assessment frameworks. operaresearch.eu This holistic approach acknowledges that humans and ecosystems are interconnected and that a chemical's impact on one can have repercussions for the other.

An integrated framework for Bifenox would consider:

Human Health Endpoints: Based on toxicological data, including potential long-term effects from low-dose exposure. castrolawgroup.com

Ecotoxicological Endpoints: Effects on a variety of non-target organisms, including algae, invertebrates, and fish. herts.ac.uk

Exposure Pathways: How Bifenox moves through the environment and the potential for exposure to both humans and wildlife.

Combined Effects: The potential for synergistic or antagonistic interactions with other environmental stressors.

A study on pesticide pollution in a Turkish wetland calculated the ecological risk of Bifenox using a risk quotient model, which compares the measured environmental concentration to a toxic reference value. researchgate.net This type of analysis is a key component of an integrated risk assessment. The development of such frameworks will lead to more comprehensive and protective risk management decisions for Bifenox and other pesticides. operaresearch.eueuropa.eu

Development of Novel Analytical Platforms for Trace Contaminants

Detecting trace levels of Bifenox and its metabolites in environmental samples is crucial for accurate exposure assessment and risk management. While standard methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are sensitive, there is a continuous drive to develop more rapid, cost-effective, and field-portable analytical platforms. researchgate.net

Recent advancements in this area include the development of novel sensors and biosensors. For example, a glassy carbon electrode modified with hybrid chitosan-coated manganese ferrite (B1171679) nanoparticles has been successfully used for the electrochemical determination of Bifenox in river and tap water. researchgate.net This innovative sensor demonstrated good selectivity and repeatability, with a low limit of detection. researchgate.net

Another promising approach involves the use of advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can achieve very low detection limits for Bifenox and its acid metabolite in water samples. europa.euthermofisher.com The development of these novel analytical platforms is essential for monitoring the environmental fate of Bifenox and ensuring that its concentrations remain below levels of concern. europa.eu

Understanding Long-Term, Low-Level Exposure Impacts on Biological Systems

Much of the traditional toxicological research focuses on the effects of acute, high-dose exposures. However, in the real world, organisms are often exposed to low levels of pesticides over long periods. castrolawgroup.com Understanding the impacts of such chronic, low-level exposure to Bifenox is a critical area of ongoing research.

Long-term exposure to low doses of pesticides can lead to a range of subtle but significant health effects, including developmental problems, reproductive issues, and an increased susceptibility to other diseases. castrolawgroup.com For Bifenox, studies have begun to explore these long-term impacts. For instance, research on zebrafish embryos has shown that Bifenox can induce liver and cardiovascular toxicity at concentrations as low as 0.5-0.75 µg/mL. researchgate.netmdpi.com

Future research in this area should focus on:

Identifying sensitive biomarkers of long-term, low-level Bifenox exposure.

Investigating the potential for multigenerational effects.

Understanding how Bifenox interacts with other environmental stressors to impact organismal health.

Research on Bifenox Chiral Selectivity and Its Implications

While Bifenox itself is not chiral, some diphenyl ether herbicides, such as lactofen, possess a chiral center. mdpi.commdpi.com This means they exist as two non-superimposable mirror images called enantiomers. Research has shown that the different enantiomers of chiral pesticides can have different biological activities, degradation rates, and toxicities. nih.govnih.gov

Although Bifenox is achiral, its metabolites could potentially be chiral. In a field study using rice paddy soils, Bifenox was found to degrade into several metabolites, including the free acid and various amino and acetyl-amino derivatives. nih.gov It is conceivable that some of these transformation products could be chiral, leading to enantioselective effects in the environment.

Q & A

Q. What are the key physicochemical properties of Bifenox (Free Acid), and how do they influence experimental design in environmental chemistry?

Bifenox (Free Acid) has a molecular formula of C₁₃H₇Cl₂NO₅, a molecular weight of 328.1 g/mol, and a predicted logP value indicating moderate hydrophobicity . These properties are critical for designing solubility studies (e.g., in water or organic solvents) and stability tests under varying pH and temperature conditions. Researchers should prioritize HPLC or GC-MS for quantification due to its nitroaromatic structure, which complicates UV detection .

Q. What analytical methods are recommended for quantifying Bifenox (Free Acid) in soil and water samples?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for high sensitivity and specificity, especially in complex matrices. Sample preparation should include solid-phase extraction (SPE) for water or Soxhlet extraction for soil, followed by cleanup steps to mitigate matrix interference . Calibration curves must account for potential degradation products, such as 2,4-dichlorophenol derivatives .

Q. How can researchers validate the purity of synthesized Bifenox (Free Acid) in laboratory settings?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation with high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessments should employ reverse-phase HPLC with a photodiode array detector (PDA) to detect impurities at levels ≥0.1% .

Advanced Research Questions

Q. What experimental strategies address contradictory data on Bifenox (Free Acid)’s photodegradation pathways in aquatic environments?

Conflicting results often arise from variations in light intensity, wavelength, and dissolved organic matter (DOM). Controlled studies should use solar simulators with standardized UV-A/UV-B ratios and quantify intermediates (e.g., nitro-reduced metabolites) via time-resolved LC-MS. Statistical tools like principal component analysis (PCA) can disentangle DOM’s role in quenching reactive oxygen species .

Q. How can computational modeling improve the prediction of Bifenox (Free Acid)’s adsorption kinetics in agricultural soils?

Apply quantitative structure-activity relationship (QSAR) models parameterized with soil organic carbon (SOC) content, cation exchange capacity (CEC), and pH data. Validate predictions against batch adsorption experiments using Freundlich isotherms. Machine learning algorithms (e.g., random forests) can integrate heterogeneous datasets to refine site-specific risk assessments .

Q. What methodological considerations are critical for assessing Bifenox (Free Acid)’s endocrine-disrupting potential in non-target organisms?

Use in vitro assays (e.g., yeast estrogen screen, YES) to screen for receptor binding affinity, followed by in vivo studies with model organisms (e.g., Daphnia magna). Dose-response curves must account for metabolic activation via cytochrome P450 enzymes. Confounders like solvent carriers (e.g., DMSO) should be minimized to avoid artifactual results .

Q. How do researchers resolve discrepancies in Bifenox (Free Acid) metabolite identification across different plant species?

Combine untargeted metabolomics (UPLC-QTOF-MS) with stable isotope labeling to trace metabolic pathways. Species-specific differences in glutathione conjugation efficiency can be quantified via enzyme kinetics (Km and Vmax) in plant microsomal fractions. Cross-validate findings with genetic knockouts of detoxification enzymes (e.g., GSTs) .

Methodological Guidelines

  • For environmental fate studies : Use OECD Guideline 307 for soil degradation experiments, ensuring aerobic/anoxic conditions mimic field scenarios. Monitor nitro group reduction as a key degradation marker .
  • For ecotoxicology : Follow ISO 6341 for Daphnia immobilization tests, with Bifenox concentrations verified daily via LC-MS to account for hydrolysis .
  • For data contradiction analysis : Apply Bayesian meta-analysis to weight studies by sample size and methodological rigor, highlighting parameters (e.g., pH, temperature) causing variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.